5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGYWLOHPYNWFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444949 | |
| Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148890-63-5 | |
| Record name | 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: An In-depth Technical Guide
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors for potential therapeutic applications. The benzoxazinone core structure is a privileged scaffold in the design of compounds targeting various signaling pathways implicated in diseases such as cancer. This technical guide provides a comprehensive overview of the synthetic route to 5-Amino-2H-benzo[b]oxazin-3(4H)-one, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is typically achieved through a two-step process. The first step involves the formation of a nitro-substituted benzoxazinone intermediate, followed by the reduction of the nitro group to the desired amine. A common and effective strategy employs 2-amino-4-nitrophenol as the starting material, which undergoes cyclization to form the benzoxazinone ring system with the nitro group already in the correct position.
Experimental Protocols
Step 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one
This procedure details the cyclization of 2-amino-4-nitrophenol with ethyl bromoacetate to yield the nitro-intermediate.
Materials:
-
2-Amino-4-nitrophenol
-
Ethyl bromoacetate
-
Potassium fluoride (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Ethylene dichloride
Procedure:
-
To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.
-
Heat the reaction mixture to 55°C for 6 hours.
-
Cool the mixture slowly to room temperature and continue stirring for 12 hours.
-
Pour the reaction mixture onto 300 ml of ice.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.
-
Take up the resulting orange solid in 100 ml of ethyl acetate and 100 ml of water.
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 100 ml).
-
Combine the organic layers and wash with water (3 x 150 ml) and 10% HCl.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent in vacuo.
-
Recrystallize the resulting solid from ethylene dichloride to yield the final product.
| Parameter | Value | Reference |
| Yield | 3.6 g (27%) | [1] |
| Melting Point | 221-223°C | [1] |
| Appearance | Orange solid | [1] |
Step 2: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This protocol describes the reduction of the nitro-intermediate to the final amino product via catalytic hydrogenation. This is a general procedure for the reduction of a nitro group on a benzoxazinone ring system and may require optimization for this specific substrate.
Materials:
-
6-Nitro-2H-1,4-benzoxazin-3(4H)-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve 6-nitro-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or from a pressurized source).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Yield | Not specified | General Method |
| Melting Point | 88-93 °C | |
| Appearance | Solid |
Biological Context: Targeting Kinase Signaling Pathways
Derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] Notably, these compounds have shown inhibitory activity against the PI3K/Akt/mTOR and CDK9 signaling pathways.[3][4][5]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.[3] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates a range of downstream targets, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival.
By inhibiting key kinases like PI3K, derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can block these pro-survival signals, leading to the suppression of tumor growth. The amino group at the 5-position provides a crucial handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of these inhibitors. This makes the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one a vital starting point for the development of novel targeted cancer therapies.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. This compound is a heterocyclic molecule of interest in medicinal chemistry, often utilized as a key intermediate in the synthesis of biologically active compounds, including kinase inhibitors.[1] This document collates available data on its solubility, lipophilicity, and other key descriptors. Furthermore, it outlines detailed experimental protocols for the determination of these properties and presents a plausible signaling pathway based on the activities of structurally related molecules. A representative synthetic workflow is also provided. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams.
Physicochemical Properties
Tabulated Physicochemical Data
The following tables summarize the known and predicted physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
| Identifier | Value | Source |
| IUPAC Name | 5-Amino-2H-benzo[b][2][3]oxazin-3(4H)-one | - |
| CAS Number | 148890-63-5 | [2][4] |
| Molecular Formula | C₈H₈N₂O₂ | [2][4] |
| Molecular Weight | 164.16 g/mol | [2][4] |
| Appearance | Crystalline solid | [2] |
| SMILES | O=C1COC2=CC=CC(N)=C2N1 | [4] |
Table 1: General and Physical Properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
| Property | Value | Type | Source |
| Melting Point | 109-111 °C | Experimental (similar compound) | [3] |
| LogP | 0.5997 | Computed | [4] |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | Computed | [4] |
| Hydrogen Bond Donors | 2 | Computed | [4] |
| Hydrogen Bond Acceptors | 3 | Computed | [4] |
| Rotatable Bonds | 0 | Computed | [4] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | Qualitative | [2] |
Table 2: Predicted and Estimated Physicochemical Properties.
Biological Activity and Potential Signaling Pathway
Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[2][5] Notably, 5-Amino-2H-benzo[b]oxazin-3(4H)-one serves as an intermediate in the synthesis of kinase inhibitors.[1] Structurally related benzoxazinone compounds have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers.
Based on this evidence, a plausible mechanism of action for derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one involves the inhibition of the PI3K/mTOR pathway.
Caption: Plausible PI3K/mTOR signaling pathway inhibition.
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline 5-Amino-2H-benzo[b]oxazin-3(4H)-one is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is reported as the melting point.
Aqueous Solubility Determination
Objective: To quantify the solubility of the compound in water.
Methodology (Shake-Flask Method):
-
Solution Preparation: An excess amount of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known amount of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the titration curve.
LogP Determination
Objective: To determine the octanol-water partition coefficient as a measure of lipophilicity.
Methodology (Reverse-Phase HPLC):
-
Standard Selection: A series of standard compounds with known LogP values are selected.
-
Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Standard Analysis: The retention times of the standard compounds are determined under isocratic elution conditions.
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards.
-
Sample Analysis: The retention time of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is measured under the same chromatographic conditions.
-
LogP Calculation: The retention factor for the target compound is calculated, and its LogP value is determined from the calibration curve.
Representative Synthetic Workflow
The synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can be achieved through a multi-step process, a representative workflow for which is outlined below. This is a generalized scheme, and specific reagents and conditions may vary.
Caption: Representative synthesis workflow.
Conclusion
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a valuable building block in medicinal chemistry with physicochemical properties that make it a suitable starting point for the development of novel therapeutics. While a complete experimental dataset for this specific molecule is not yet available, this guide provides a solid foundation of its predicted properties and established methodologies for their empirical determination. The potential for its derivatives to act as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, warrants further investigation and highlights its importance in drug discovery research.
References
- 1. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Buy this compound (EVT-343657) | 148890-63-5 [evitachem.com]
- 3. 132522-83-9 Cas No. | 5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2H-benzo[b]oxazin-3(4H)-one
CAS Number: 148890-63-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2H-benzo[b]oxazin-3(4H)-one, with the CAS number 148890-63-5, is a heterocyclic organic compound belonging to the benzoxazinone class. While specific biological activity data for this particular molecule is limited in publicly accessible literature, its structural motif is a key pharmacophore in numerous biologically active molecules. Benzoxazinone derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential biological applications of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one core, drawing insights from studies on structurally related compounds. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and drug discovery efforts centered on this scaffold.
Chemical and Physical Properties
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a stable, solid compound under standard laboratory conditions. Its core structure consists of a benzene ring fused to an oxazinone ring, with an amino group substituted at the 5-position. This amino group provides a key site for further chemical modification and derivatization.
| Property | Value | Source |
| CAS Number | 148890-63-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈N₂O₂ | [1][4] |
| Molecular Weight | 164.16 g/mol | [4] |
| IUPAC Name | 5-amino-2H-1,4-benzoxazin-3-one | [4] |
| Synonyms | 5-Amino-2H-benzo[b][3][6]oxazin-3(4H)-one | [1][4] |
| SMILES | O=C1COC2=CC=CC(N)=C2N1 | [4] |
| Purity | Typically ≥97% | [1][2][4] |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis
A general synthetic approach is outlined below:
Experimental Workflow: General Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
References
- 1. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one, CasNo.148890-63-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 148890-63-5 Cas No. | 5-Amino-2H-1,4-benzoxazin-3(4H)-one | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. 148890-63-5|this compound|BLD Pharm [bldpharm.com]
- 6. Buy this compound (EVT-343657) | 148890-63-5 [evitachem.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a key synthetic intermediate. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide consolidates the known information and provides context based on the broader class of benzoxazinones.
Molecular Structure and Properties
5-Amino-2H-benzo[b]oxazin-3(4H)-one possesses a bicyclic structure, featuring a benzene ring fused to an oxazine ring. The core structure is a 2H-benzo[b][1][2]oxazin-3(4H)-one, with an amino group substituted at the 5-position of the aromatic ring.
Table 1: Physicochemical Properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| IUPAC Name | 5-Amino-2H-1,4-benzoxazin-3(4H)-one | [3] |
| CAS Number | 148890-63-5 | [3] |
| Canonical SMILES | C1COC2=C(N1)C(=CC=C2)N | [3] |
Synthesis
The synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not explicitly detailed in readily available scientific literature. However, general synthetic routes for the benzoxazinone scaffold typically involve the cyclization of substituted 2-aminophenols or the condensation of anthranilic acids with appropriate reagents.[4] For the target molecule, a plausible synthetic pathway would involve a starting material such as 2,5-diaminobenzoic acid or a derivative thereof.
A generalized synthetic workflow for related benzoxazinones is depicted below.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the reviewed literature. However, based on the known structure, expected spectral features can be predicted.
Table 2: Predicted Spectroscopic Data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H), NH₂ protons (2H, broad), CH₂ protons (2H), and NH proton (1H, broad). Chemical shifts would be influenced by the electron-donating amino group. |
| ¹³C NMR | Eight distinct carbon signals, including aromatic carbons, a carbonyl carbon (C=O), and a methylene carbon (CH₂). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (lactam), C-N stretching, and C-O stretching, as well as aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 164.16. |
Applications in Synthesis
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Herbicide Synthesis
This compound is a known precursor in the multi-step synthesis of the herbicide flumioxazin .[1][5] Flumioxazin is a broad-spectrum herbicide used to control broadleaf weeds. The synthesis involves further modification of the 5-amino-2H-benzo[b]oxazin-3(4H)-one core structure.
Pharmaceutical Development
The benzoxazinone scaffold is recognized for its therapeutic potential, and derivatives are being investigated as kinase inhibitors for the treatment of various diseases, including cancer.[6] 5-Amino-2H-benzo[b]oxazin-3(4H)-one serves as a key building block for the synthesis of these potential pharmaceutical agents. The amino group provides a reactive site for further chemical modifications to develop compounds with specific biological activities.
Biological Activity
While specific studies on the biological activity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one are scarce, the broader class of benzoxazinones has been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The development of derivatives for use as kinase inhibitors suggests a potential role in modulating cellular signaling pathways. However, without specific experimental data, no signaling pathways can be definitively described for this compound.
Conclusion
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a chemically significant molecule with established applications as a synthetic intermediate. Its structural features make it a versatile platform for the development of new agrochemicals and pharmaceuticals. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological activities through detailed experimental studies. The lack of publicly available, specific quantitative data for this compound highlights an opportunity for future research to contribute valuable information to the scientific community.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flumioxazin (Ref: S 53482) [sitem.herts.ac.uk]
- 6. This compound [myskinrecipes.com]
Spectroscopic and Synthetic Profile of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2H-benzo[b]oxazin-3(4H)-one (CAS No. 148890-63-5) is a heterocyclic compound of interest in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, including kinase inhibitors.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable lactam ring, makes it a versatile building block in drug discovery. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its synthesis and characterization, and relevant workflow visualizations. While direct experimental spectra for this specific compound are not widely published, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry, alongside generalized experimental procedures adapted from the synthesis of analogous benzoxazinone derivatives.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 148890-63-5 | [3][4] |
| Molecular Formula | C₈H₈N₂O₂ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | Crystalline solid (predicted) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 5-Amino-2H-benzo[b]oxazin-3(4H)-one, the following data are predicted based on the analysis of its chemical structure and comparison with closely related analogs.[1][5][6][7][8]
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | NH (Amide) |
| ~7.0 | Triplet | 1H | Ar-H (H7) |
| ~6.4 | Doublet | 1H | Ar-H (H6 or H8) |
| ~6.2 | Doublet | 1H | Ar-H (H8 or H6) |
| ~5.2 | Singlet | 2H | NH₂ (Amino) |
| ~4.6 | Singlet | 2H | O-CH₂ -C=O |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (Lactam Carbonyl) |
| ~145 | Ar-C -NH₂ (C5) |
| ~140 | Ar-C -O (C8a) |
| ~128 | Ar-C H (C7) |
| ~115 | Ar-C -NH (C4a) |
| ~110 | Ar-C H (C6 or C8) |
| ~105 | Ar-C H (C8 or C6) |
| ~68 | O-C H₂-C=O (C2) |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |
| ~1680 | Strong | C=O stretching (lactam) |
| 1620 - 1580 | Medium | N-H bending (amine) |
| 1500 - 1400 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O-C stretching (ether) |
| ~1200 | Medium | C-N stretching |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 164 | [M]⁺ (Molecular Ion) |
| 136 | [M - CO]⁺ |
| 106 | [M - CO - CH₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, adapted from established methods for similar compounds.[9][10][11][12][13]
Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
A common synthetic route involves the reduction of a nitro-substituted precursor.
Step 1: Synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
-
To a stirred solution of 2-amino-3-nitrophenol in a suitable aprotic solvent (e.g., dioxane or DMF), add chloroacetyl chloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and heat the mixture to induce cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice water, and collect the precipitate by filtration.
-
Wash the solid with water and a non-polar solvent (e.g., hexane) and dry under vacuum to yield the nitro-intermediate.
Step 2: Reduction to 5-Amino-2H-benzo[b]oxazin-3(4H)-one
-
Suspend the 5-nitro-2H-benzo[b]oxazin-3(4H)-one in a protic solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., Pd/C under a hydrogen atmosphere).
-
If using SnCl₂·2H₂O, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform phase and baseline corrections.
-
Integrate the proton signals and assign the chemical shifts based on known values for similar structures and coupling patterns.
Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled liquid chromatography system (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Applications in Drug Discovery
5-Amino-2H-benzo[b]oxazin-3(4H)-one serves as a valuable scaffold in the synthesis of kinase inhibitors.[2][14][15][16][17] The amino group at the 5-position provides a handle for further chemical modifications, allowing for the introduction of various substituents to modulate biological activity and pharmacokinetic properties. The benzoxazinone core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.[18][19]
Conclusion
References
- 1. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy this compound (EVT-343657) | 148890-63-5 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
- 11. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxazinone synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives in Therapeutic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the benzoxazinone scaffold emerging as a particularly promising pharmacophore. Among its various substituted forms, 5-Amino-2H-benzo[b]oxazin-3(4H)-one has garnered attention as a versatile synthetic intermediate for the development of a wide array of biologically active molecules. This technical guide delves into the current understanding of the biological activities of derivatives stemming from this core structure, presenting a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibitory properties. This document aims to serve as a critical resource for researchers engaged in the discovery and development of next-generation therapeutics by providing a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells
Derivatives of the benzoxazinone scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. While extensive research on a broad spectrum of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives is still emerging, studies on analogous amino-substituted and other related benzoxazinones provide compelling evidence of their therapeutic promise.
Quantitative Analysis of Anticancer Activity
The antiproliferative activity of various benzoxazinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported cytotoxic activities against several cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 7-Nitro-2-aryl | HeLa | 28.54 - 44.67% inhibition | [1] |
| Derivative 2 | N-substituted quinazolinone | HepG2, MCF-7, HCT-29 | < 10 | [2] |
| Derivative 3 | 4-phenyl | HeLa, A549 | Not specified | [3] |
| Derivative 4 | 2H-benzo[b][4][5]oxazine | HCT-116, MDA-MB-231, SNU638 | Not specified | [6] |
Note: The table presents a selection of data from the available literature. For complete details, please refer to the cited sources.
Key Signaling Pathways and Mechanisms of Action
Several benzoxazinone derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and apoptosis. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Furthermore, some derivatives have been found to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This is often accompanied by an increase in the expression of pro-apoptotic proteins like p53 and caspases.[2]
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as a new class of antimicrobial drugs.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below summarizes the MIC values for several benzoxazinone derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative 5 | N-substituted-β-amino acid | Staphylococcus aureus | Good activity | [7][8] |
| Derivative 6 | N-substituted-β-amino acid | Mycobacterium luteum | Good activity | [7][8] |
| Derivative 7 | N-substituted-β-amino acid | Candida tenuis | Significant activity | [7][8] |
| Derivative 8 | N-substituted-β-amino acid | Aspergillus niger | Significant activity | [7][8] |
| Derivative 9 | Smiles rearrangement product | Gram-positive & Gram-negative bacteria | 16 - 64 | [9] |
Note: "Good" and "Significant" activity are as described in the source material. For precise quantitative data, please refer to the original publications.
Enzyme Inhibition: A Targeted Approach to Disease Modification
Beyond their cytotoxic and antimicrobial effects, benzoxazinone derivatives have been investigated as inhibitors of specific enzymes that play critical roles in various diseases. This targeted approach offers the potential for more selective and less toxic therapies.
Notably, certain 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives have been identified as potent and orally active dual inhibitors of PI3K and mTOR.[3] Another study highlighted 2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription with therapeutic potential in hematologic malignancies.[10]
Experimental Protocols
To facilitate further research and ensure the reproducibility of findings, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives and incubate for an additional 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and the broader class of benzoxazinones represent a fertile ground for the discovery of novel therapeutic agents. The available evidence strongly suggests their potential in oncology, infectious diseases, and the targeted inhibition of disease-relevant enzymes. However, a more systematic exploration of the structure-activity relationships (SAR) of 5-amino substituted derivatives is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to unlock their full therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to support and accelerate these critical research endeavors.
References
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-2H-benzo[b]oxazin-3(4H)-one and its Derivatives: A Review of the Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide provides a comprehensive review of the available literature, with a particular focus on the synthetic strategies, physicochemical properties, and therapeutic potential of aminobenzoxazinone derivatives. While specific data on 5-Amino-2H-benzo[b]oxazin-3(4H)-one is limited, this document compiles information on its isomers and other derivatives to highlight its potential as a valuable building block in drug discovery. This guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a resource for researchers in the field.
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class of molecules.[1] Its structure, featuring a fused benzene and oxazine ring system, makes it a versatile scaffold for the synthesis of a variety of biologically active compounds.[1][3] The 2H-benzo[b][1][2]oxazin-3(4H)-one core is found in molecules with demonstrated anti-inflammatory, antimicrobial, and anticancer properties, often acting as kinase inhibitors.[4][5] 5-Amino-2H-benzo[b]oxazin-3(4H)-one, in particular, serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory diseases and certain cancers.[3]
Physicochemical Properties
The fundamental physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 148890-63-5 | [3] |
| Appearance | Solid | |
| Storage | 2-8°C, protected from light, stored under inert gas | [3] |
Synthesis of Amino-2H-benzo[b]oxazin-3(4H)-ones
General Synthetic Approach
A plausible synthetic route to 5-Amino-2H-benzo[b]oxazin-3(4H)-one would likely start from a suitably substituted nitro-aminophenol. The general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol for the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, based on established methods for related compounds.
Step 1: Synthesis of 2-amino-4-nitrophenol This starting material can be synthesized via the nitration of 2-aminophenol, followed by separation of the desired isomer.
Step 2: N-acylation of 2-amino-4-nitrophenol
-
Dissolve 2-amino-4-nitrophenol in a suitable solvent such as dioxane or THF.
-
Add a base, for example, aqueous sodium bicarbonate.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the N-acylated product in a polar aprotic solvent like DMF or DMSO.
-
Add a base such as potassium carbonate.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and collect the precipitated product by filtration.
-
Wash the solid with water and dry.
Step 4: Reduction of the Nitro Group
-
Suspend the nitro-benzoxazinone in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium catalyst.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
-
Purify the final product by column chromatography or recrystallization.
Biological Activities of 2H-benzo[b]oxazin-3(4H)-one Derivatives
While quantitative biological data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the reviewed literature, numerous derivatives of the parent scaffold have been synthesized and evaluated for a range of biological activities.
Anti-inflammatory Activity
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have shown significant anti-inflammatory effects. For example, a series of derivatives with a 1,2,3-triazole moiety demonstrated the ability to reduce nitric oxide (NO) production in LPS-induced BV-2 microglial cells.[4]
Table 1: Anti-inflammatory Activity of Selected 2H-benzo[b]oxazin-3(4H)-one Derivatives
| Compound | Target/Assay | IC₅₀ / Activity | Reference |
| Triazole Derivative e2 | NO production in LPS-induced BV-2 cells | Significant reduction | [4] |
| Triazole Derivative e16 | NO production in LPS-induced BV-2 cells | Significant reduction | [4] |
| Triazole Derivative e20 | NO production in LPS-induced BV-2 cells | Significant reduction | [4] |
Kinase Inhibitory Activity
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a common feature in various kinase inhibitors, suggesting its potential in cancer therapy.
Table 2: Kinase Inhibitory Activity of Selected 2H-benzo[b]oxazin-3(4H)-one Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
| Compound 7f | PI3Kα | Not specified, but potent | Not specified |
Acetylcholinesterase (AChE) Inhibitory Activity
Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase.
Table 3: AChE Inhibitory Activity of a 2H-benzo[b]oxazin-3(4H)-one Derivative
| Compound | Target | Kᵢ | Reference |
| Compound 7d | human AChE | 20.2 ± 0.9 μM | [4] |
Experimental Protocols for Biological Assays
Nitric Oxide (NO) Production Assay in LPS-Induced BV-2 Cells
This assay is commonly used to assess the anti-inflammatory potential of compounds.
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching confluency, they are treated with the test compounds at various concentrations for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Signaling Pathways
Derivatives of 2H-benzo[b]oxazin-3(4H)-one have been shown to modulate key signaling pathways involved in inflammation and cancer.
Nrf2-HO-1 Signaling Pathway
Some anti-inflammatory derivatives of 2H-benzo[b]oxazin-3(4H)-one have been found to activate the Nrf2-HO-1 pathway, which plays a crucial role in the cellular antioxidant response and the suppression of inflammation.[4]
Caption: Activation of the Nrf2-HO-1 pathway by 2H-benzo[b]oxazin-3(4H)-one derivatives.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Certain 2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2H-benzo[b]oxazin-3(4H)-one derivatives.
Conclusion and Future Perspectives
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a cornerstone in the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anti-inflammatory and anticancer to neuroprotective effects, underscore the immense potential of this chemical class. While the specific biological profile of 5-Amino-2H-benzo[b]oxazin-3(4H)-one remains to be fully elucidated, its role as a key synthetic intermediate suggests that it is a promising, yet underexplored, building block for future drug discovery efforts. Further research into the synthesis and biological evaluation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and its direct derivatives is warranted and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and history of the heterocyclic compound 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, a molecule that has garnered interest as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. While the specific seminal work detailing its initial synthesis and characterization remains elusive in broadly accessible literature, this document pieces together the historical context of its parent structures and outlines the general synthetic strategies that likely led to its creation.
A Legacy of Benzoxazinones: The Historical Context
The journey to 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one begins with the broader class of benzoxazinones. The first documented synthesis of a 4H-3,1-benzoxazin-4-one derivative was achieved in 1902 by Heller and Fiesselmann. Their work laid the foundational chemistry for this class of heterocyclic compounds.
The specific subject of this guide, 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, appears to be a more recent discovery, emerging in the early 1990s. Its unique CAS number, 148890-63-5, was registered in 1992, pinpointing its formal entry into the chemical literature during this period. This timeframe suggests its synthesis was likely driven by the growing interest in functionalized heterocyclic compounds for applications in medicinal chemistry and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one is provided below.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 148890-63-5 |
| Appearance | Solid |
Probable Synthetic Pathways
Route 1: Nitration and Subsequent Reduction
This common and well-established strategy in aromatic chemistry involves the initial synthesis of the benzoxazinone core, followed by the introduction of the amino group via a nitro intermediate.
Caption: General workflow for the synthesis via nitration and reduction.
Experimental Protocol (Hypothetical)
-
Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one: 2-Aminophenol would be reacted with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
-
Nitration: The resulting benzoxazinone would then be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to favor the formation of the 5-nitro derivative.
-
Reduction: The final step would involve the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or with a metal in acidic media (e.g., iron or tin in hydrochloric acid).
Route 2: Cyclization of a Pre-functionalized Precursor
An alternative approach involves the cyclization of a starting material that already contains the amino or a precursor nitro group at the desired position.
Caption: General workflow for the synthesis from a pre-functionalized precursor.
Experimental Protocol (Hypothetical)
-
Cyclization of 2-Amino-4-nitrophenol: 2-Amino-4-nitrophenol would be reacted with chloroacetyl chloride to form the benzoxazinone ring.
-
Reduction: The resulting 5-nitro-2H-benzo[b][1][2]oxazin-3(4H)-one would then be reduced to the target 5-amino compound using standard reduction methods as described in Route 1.
Early Investigations and Applications
Given its emergence in the 1990s, the initial interest in 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one was likely as a versatile building block. The presence of a primary aromatic amine and a lactam functionality within the same molecule makes it a valuable intermediate for constructing more complex molecular architectures.
Subsequent research on related benzoxazinone structures has revealed a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancers and inflammatory diseases. It is plausible that the initial synthesis of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one was a step towards the exploration of this chemical space for drug discovery purposes. The amino group provides a convenient handle for further chemical modifications, allowing for the generation of libraries of derivatives for biological screening.
Conclusion
While the precise historical details of the first synthesis of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one remain to be uncovered from primary literature, its chemical structure and the timing of its appearance point to its creation as a valuable intermediate in the expanding field of medicinal chemistry in the early 1990s. The logical synthetic pathways, based on well-established organic chemistry principles, provide a strong indication of how this compound was likely first prepared. Its utility as a scaffold for the development of novel therapeutic agents continues to be an area of interest for researchers in drug discovery.
References
- 1. Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 5-Amino-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazinone core with a reactive amino group, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The amino group at the 5-position is a key functional handle that allows for various chemical modifications, enabling the modulation of the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 5-Amino-2H-benzo[b]oxazin-3(4H)-one, focusing on key transformations such as acylation, alkylation, and diazotization. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to aid researchers in the design and execution of synthetic strategies involving this valuable scaffold.
Acylation of the Amino Group
The primary amino group of 5-Amino-2H-benzo[b]oxazin-3(4H)-one readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
General Reaction Pathway
The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride or carboxylate) yields the stable amide product.
Caption: General acylation pathway of the amino group.
Experimental Protocols
Protocol 1: Acylation using Acyl Chlorides [1]
-
In a round-bottom flask, dissolve 5-Amino-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) and a suitable base (e.g., triethylamine or pyridine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or THF).
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation using Acid Anhydrides
-
Dissolve 5-Amino-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) in a suitable solvent such as acetic acid or pyridine.
-
Add the acid anhydride (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Quantitative Data
Specific yield and reaction condition data for the acylation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the searched literature. The following table provides representative data for the acylation of a related compound, 2-aminobenzothiazole, which can serve as a reference.[1]
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Chloroacetyl chloride | Triethylamine | Benzene | rt to reflux | 10 | 75 |
| Acetic anhydride | - | Acetic Acid | Reflux | 8-10 | 88 |
Alkylation of the Amino Group
N-alkylation of the amino group in 5-Amino-2H-benzo[b]oxazin-3(4H)-one provides a direct method to introduce alkyl substituents, which can significantly impact the compound's lipophilicity and biological target interactions. The reaction typically involves the use of alkyl halides or other alkylating agents in the presence of a base.
General Reaction Pathway
The alkylation proceeds via a nucleophilic substitution reaction (SN2 mechanism for primary and secondary alkyl halides). The amino group acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The use of a base is crucial to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction, which can sometimes lead to over-alkylation.
Caption: A typical experimental workflow for N-alkylation.
Experimental Protocols
Detailed experimental procedures for the N-alkylation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one are scarce. The following general protocol is based on standard procedures for the alkylation of aromatic amines.
Protocol 3: N-Alkylation with Alkyl Halides
-
To a solution of 5-Amino-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like DBU, 1.2-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data
Specific quantitative data for the N-alkylation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the searched literature. The success of the reaction and the yields are highly dependent on the nature of the alkylating agent and the reaction conditions.
Diazotization and Subsequent Reactions
The primary aromatic amino group of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can be converted into a diazonium salt, which is a versatile intermediate for a variety of functional group transformations. Diazotization is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
General Reaction Pathway
The diazotization reaction involves the formation of a nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The amino group of the substrate then attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed. The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.
Caption: Diazotization followed by Sandmeyer reaction.
Experimental Protocols
Protocol 4: Diazotization and Sandmeyer Reaction (General Procedure) [2][3][4]
-
Step 1: Diazotization
-
Suspend 5-Amino-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) in a flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is often indicated by a clear solution.
-
-
Step 2: Sandmeyer Reaction (Halogenation or Cyanation) [2][3][4]
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (CuCl, CuBr, or CuCN, catalytic to stoichiometric amounts) in the corresponding concentrated acid (HCl, HBr) or an aqueous solution of the corresponding sodium/potassium salt (NaCN, KCN).
-
Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) salt mixture with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Quantitative Data
Specific quantitative data for the diazotization and subsequent reactions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one are not available in the reviewed literature. The yields of Sandmeyer reactions are generally moderate to good, but can be influenced by the stability of the diazonium salt and the specific reaction conditions.
Other Potential Reactivities
The amino group on the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold can potentially participate in other reactions common to aromatic amines, including:
-
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds.[2][5] This reaction is typically carried out in a buffered solution at a specific pH.
-
Reductive Alkylation: The amino group can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to yield N-alkylated products.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding sulfonamides.
Conclusion
The amino group of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is a versatile functional group that enables a wide range of chemical transformations. Acylation, alkylation, and diazotization are key reactions that provide access to a diverse array of derivatives with potential applications in drug discovery and materials science. While specific experimental data for the 5-amino isomer is limited in the current literature, the general reactivity patterns of aromatic amines and related benzoxazinone analogues provide a solid foundation for the development of synthetic routes. This guide offers a starting point for researchers, providing established protocols from related systems that can be adapted and optimized for the synthesis of novel compounds based on the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Methodological & Application
Application Notes and Protocols for 5-Amino-2H-benzo[b]oxazin-3(4H)-one as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a fused benzene and oxazine ring system with a reactive primary amino group, makes it an ideal starting material for developing novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of 5-Amino-2H-benzo[b]oxazin-3(4H)-one as a chemical intermediate in the synthesis of kinase inhibitors and Factor Xa inhibitor precursors.
The benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amino functionality at the 5-position allows for various chemical modifications, such as acylation and condensation reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of lead compounds.
Key Applications and Reaction Protocols
The primary amino group of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is a key site for synthetic elaboration. It readily participates in nucleophilic substitution and condensation reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
Synthesis of PI3Kα Inhibitor Scaffolds via Acylation
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer. The abnormal activation of the PI3K/Akt pathway is a hallmark of many human cancers, making PI3Kα a prime target for cancer therapy. The following protocol is adapted from the synthesis of potent PI3Kα inhibitors.[1][3]
Experimental Protocol: Synthesis of a 2H-benzo[b][1][2]oxazin-3(4H)-one based PI3Kα Inhibitor Precursor
This protocol describes a general acylation reaction to form an amide linkage, a common step in the synthesis of benzoxazinone-based kinase inhibitors.
-
Materials:
-
Substituted Benzoyl Chloride (e.g., 4-methoxybenzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of the substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired N-acylated product.
-
| Starting Material | Acylating Agent | Product | Yield (%) |
| 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one | 4-Methoxybenzoyl chloride | N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-5-yl)-4-methoxybenzamide | 85-95 |
| 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one | 4-Chlorobenzoyl chloride | 4-Chloro-N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-5-yl)benzamide | 80-90 |
| 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one | Benzoyl chloride | N-(3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazin-5-yl)benzamide | 88-96 |
| Note: Yields are representative and may vary based on reaction scale and purification. |
Visualization of Experimental Workflow
Caption: Workflow for N-acylation.
Synthesis of Factor Xa Inhibitor Precursors
The benzoxazinone scaffold is also a key component in the synthesis of direct Factor Xa inhibitors, a class of anticoagulants used for the prevention and treatment of thromboembolic diseases. The following protocol outlines the synthesis of a key intermediate for Apixaban, a widely used Factor Xa inhibitor, through a one-pot amidation and cyclization reaction.
Experimental Protocol: Synthesis of an Apixaban Intermediate
-
Materials:
-
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (Precursor A)
-
5-chlorovaleryl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide
-
Ethanol
-
-
Procedure:
-
In a reaction vessel, dissolve Precursor A (1.0 eq) and tetrabutylammonium bromide in dichloromethane.
-
Prepare a solution of sodium hydroxide (1.0 eq) in water and add it to the reaction mixture.
-
Cool the mixture to -5 °C.
-
Slowly add 5-chlorovaleryl chloride (1.1 eq), maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction for 1 hour at the same temperature.
-
Prepare a separate solution of sodium hydroxide (6.0 eq) in water and add it to the reaction mixture.
-
Warm the mixture to 20-30 °C and stir for 3 hours.
-
After the reaction is complete, perform a liquid-liquid extraction. Separate the organic layer, wash with water and dilute hydrochloric acid until neutral.
-
Distill the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure Apixaban intermediate.
-
| Reactant A | Reactant B | Product | Yield (%) |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleryl chloride | Apixaban Intermediate | ~88% |
| Note: This protocol is based on a patent for the synthesis of an Apixaban intermediate and may require optimization. |
Visualization of Logical Relationships
Caption: Synthesis of Factor Xa intermediate.
Signaling Pathway Context
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival and proliferation while inhibiting apoptosis.
Derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one have been shown to be potent inhibitors of PI3Kα, thereby blocking the downstream signaling cascade and exerting anti-cancer effects.[1][4]
Visualization of the PI3K/Akt Signaling Pathway and Point of Inhibition
Caption: PI3K/Akt pathway inhibition.
Conclusion
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a highly valuable and versatile chemical intermediate for the synthesis of diverse, biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of targeted therapeutics, particularly in the fields of oncology and anticoagulation. The adaptable nature of its primary amino group allows for extensive chemical exploration, making it an important tool for medicinal chemists and drug discovery professionals. Further research into the derivatization of this scaffold is likely to yield novel compounds with significant therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one via recrystallization. This method is designed to enhance the purity of the compound, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and herbicides.[1][2]
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound with the molecular formula C₈H₈N₂O₂.[1][3] It serves as a crucial building block in medicinal chemistry and materials science.[1] Given its role as a precursor in the synthesis of pharmaceuticals and other high-value chemicals, achieving high purity is critical.[1][2] Recrystallization is a robust and widely used technique for purifying solid organic compounds.[4] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is presented below. This data is essential for selecting an appropriate recrystallization solvent and developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1][3] |
| Molecular Weight | 164.16 g/mol | [1][3] |
| Appearance | Crystalline solid | [1] |
| Purity (typical) | ≥98% | [3] |
| Solubility | Soluble in polar solvents such as water and methanol. | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment, protected from light, and stored under inert gas. | [2][3] |
Experimental Protocol: Recrystallization of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This protocol outlines the step-by-step procedure for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one by recrystallization from methanol. Methanol is suggested as a suitable solvent due to the compound's solubility in polar solvents and its common use for recrystallizing related benzoxazinone derivatives.[1][5]
Materials and Equipment:
-
Crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one
-
Methanol (reagent grade)
-
Distilled water (for washing)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: Based on the known solubility in polar solvents, methanol is selected as the primary recrystallization solvent.[1] For related benzoxazinone derivatives, methanol has been successfully used for recrystallization.[5]
-
Dissolution:
-
Place the crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture to the boiling point of methanol (approximately 65°C) while stirring continuously to facilitate dissolution.
-
Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated filtration setup to remove insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified compound.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Follow with a wash of cold distilled water to remove any residual methanol.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the recrystallization of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting and Considerations
-
Oiling Out: If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Poor Crystal Yield: A low yield may result from using too much solvent during the dissolution step or not cooling the solution to a sufficiently low temperature. The filtrate can be concentrated and cooled again to recover more product.
-
Solvent Choice: While methanol is a good starting point, other polar solvents or a mixed solvent system (e.g., ethanol/water, acetone/hexane) could be explored for optimization.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
References
Application Notes and Protocols for the Column Chromatography Purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its benzoxazinone scaffold.[1] Effective purification of this compound is crucial for downstream applications, including biological screening and structural analysis. Column chromatography is a fundamental technique for the purification of such organic compounds. These application notes provide detailed protocols for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one using column chromatography, addressing the specific challenges associated with its polar and basic nature.
Physicochemical Properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
A thorough understanding of the physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is essential for developing an effective chromatography protocol. The polarity and basicity of the molecule, primarily due to the amino group and the lactam ring, significantly influence its interaction with the stationary and mobile phases.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Typically a crystalline solid | [1] |
| Solubility | Soluble in polar solvents like water and methanol. | [1] |
| LogP | 0.5997 | |
| Topological Polar Surface Area (TPSA) | 64.35 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The low LogP and high TPSA values indicate that 5-Amino-2H-benzo[b]oxazin-3(4H)-one is a polar molecule. The presence of the primary amino group imparts basic properties, which can lead to strong interactions with the acidic silanol groups of standard silica gel, potentially causing peak tailing and poor separation.
Recommended Column Chromatography Techniques
Given the polar and basic nature of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, several column chromatography strategies can be employed. The choice of technique will depend on the purity requirements, the nature of the impurities, and the available resources.
-
Normal-Phase Chromatography with a Mobile Phase Modifier: This is the most common approach. Standard silica gel is used as the stationary phase, but the mobile phase is modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide. This additive neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of the basic analyte and improving peak shape.
-
Normal-Phase Chromatography with Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amino groups provides a less acidic environment. This minimizes the strong interactions with basic compounds, often leading to better separation and eliminating the need for basic additives in the mobile phase.
-
Reversed-Phase Chromatography: For highly polar compounds that are not well-retained on normal-phase columns, reversed-phase chromatography can be an effective alternative. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Experimental Protocols
The following protocols provide a starting point for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. Optimization may be necessary based on the specific impurity profile of the crude sample.
Protocol 1: Normal-Phase Chromatography on Silica Gel with a Mobile Phase Modifier
This protocol is a good starting point for general purification.
1. Materials:
- Stationary Phase: Silica gel (60 Å, 230-400 mesh)
- Mobile Phase Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
- Crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one
- Chromatography column, flasks, and other standard laboratory glassware
2. Mobile Phase Preparation:
- Prepare a stock solution of DCM with 1% TEA.
- Prepare a gradient of DCM/MeOH containing 1% TEA. A typical gradient could be from 100% DCM (containing 1% TEA) to 95:5 DCM:MeOH (containing 1% TEA).
3. Column Packing (Slurry Method):
- Secure the chromatography column vertically.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., 100% DCM with 1% TEA).
- Pour the slurry into the column, ensuring no air bubbles are trapped.
- Gently tap the column to ensure even packing.
- Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
- Add a thin protective layer of sand on top of the silica gel.
4. Sample Loading:
- Dissolve the crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
- Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
- Carefully apply the sample to the top of the column.
5. Elution:
- Begin elution with the initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).
- Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is provided in the table below.
- Collect fractions of a suitable volume (e.g., 10-20 mL).
6. Fraction Analysis:
- Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Protocol 2: Normal-Phase Chromatography on Amine-Functionalized Silica
This protocol is recommended if significant tailing is observed with standard silica gel.
1. Materials:
- Stationary Phase: Amine-functionalized silica gel
- Mobile Phase Solvents: Ethyl Acetate (EtOAc), Hexane
- Crude 5-Amino-2H-benzo[b]oxazin-3(4H)-one
2. Mobile Phase Preparation:
- Prepare a gradient of Hexane/EtOAc. A typical starting point could be a gradient from 80:20 Hexane:EtOAc to 50:50 Hexane:EtOAc.
3. Column Packing and Sample Loading:
- Follow the same procedure as in Protocol 1, using the amine-functionalized silica and the Hexane/EtOAc mobile phase.
4. Elution and Fraction Analysis:
- Elute the column with the prepared gradient, starting with the less polar mixture.
- Collect and analyze fractions as described in Protocol 1.
Data Presentation: Summary of Chromatographic Parameters
The following table summarizes the recommended starting conditions for the column chromatography of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
| Parameter | Protocol 1: Modified Normal-Phase | Protocol 2: Amine-Functionalized Normal-Phase |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Amine-Functionalized Silica Gel |
| Mobile Phase A | Dichloromethane (DCM) + 1% Triethylamine (TEA) | Hexane |
| Mobile Phase B | Methanol (MeOH) | Ethyl Acetate (EtOAc) |
| Elution Mode | Gradient | Gradient |
| Suggested Gradient | 0-10 min: 100% A10-30 min: 0-5% B in A30-40 min: 5% B in A | 0-10 min: 20% B in A10-30 min: 20-50% B in A30-40 min: 50% B in A |
| Expected Elution Profile | The compound is expected to elute as the polarity of the mobile phase increases. | The compound will elute with good peak shape due to the basic nature of the stationary phase. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the column chromatography purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Caption: Workflow for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
This diagram outlines the key stages of the purification process, from initial preparation to the isolation of the final pure compound.
References
Application Notes and Protocols for the Analysis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors[1]. The structural elucidation and purity assessment of this compound are paramount for its application in drug discovery and development. This document provides detailed application notes and standardized protocols for the analysis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure and Properties
Application Notes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazinone ring, and the protons of the amino and amide groups. The substitution pattern on the benzene ring can be confirmed by the chemical shifts and coupling patterns of the aromatic protons. The amino group protons may appear as a broad singlet, and their chemical shift can be solvent-dependent. The amide proton (N-H) is also expected to be present, and its exchange with D₂O can be used for confirmation.
-
¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the lactam ring (typically in the range of 160-170 ppm), the carbons of the aromatic ring, and the methylene carbon of the oxazinone ring. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and to gain insights into the structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds.
-
Molecular Ion Peak: In the positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak or a prominent peak at m/z 165.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of benzoxazinone derivatives is influenced by their substituents. Common fragmentation pathways may involve the loss of small neutral molecules such as CO, H₂O, or cleavage of the oxazinone ring. The specific fragmentation pattern for 5-Amino-2H-benzo[b]oxazin-3(4H)-one would need to be analyzed to propose a detailed fragmentation scheme, which is valuable for its structural confirmation.
Predicted and Experimental Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | br s | 1H | NH -4 |
| ~6.8 | t, J = 8.0 Hz | 1H | Ar-H |
| ~6.2 | d, J = 8.0 Hz | 1H | Ar-H |
| ~6.1 | d, J = 8.0 Hz | 1H | Ar-H |
| ~5.1 | br s | 2H | NH ₂ |
| ~4.5 | s | 2H | CH ₂-2 |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (C-3) |
| ~145 | Ar-C -NH₂ |
| ~140 | Ar-C -O |
| ~120 | Ar-C H |
| ~115 | Ar-C -N |
| ~110 | Ar-C H |
| ~105 | Ar-C H |
| ~67 | O-C H₂ (C-2) |
Table 3: Plausible ESI-MS Fragmentation Data
| m/z | Ion | Possible Loss |
| 165.17 | [M+H]⁺ | - |
| 137.16 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 120.14 | [M+H - CO - NH₃]⁺ | Loss of CO and ammonia |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
5-Amino-2H-benzo[b]oxazin-3(4H)-one sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, number of scans 8-16.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 1024 or more depending on sample concentration.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and study the fragmentation pattern.
Materials:
-
5-Amino-2H-benzo[b]oxazin-3(4H)-one sample
-
Methanol (HPLC grade)
-
Formic acid (optional, for enhancing ionization)
-
ESI-TOF or ESI-QTOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in methanol. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the instrument to positive ion mode.
-
Optimize the ESI source parameters: capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, drying gas flow rate, and temperature.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion [M+H]⁺ and perform collision-induced dissociation (CID) at varying collision energies.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion and confirm the molecular weight.
-
Analyze the MS/MS spectra to identify fragment ions and propose a fragmentation pathway.
-
Use the exact mass measurements from a high-resolution instrument to determine the elemental composition of the parent and fragment ions.
-
References
Application Notes and Protocols for Screening 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary screening of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives for their potential antimicrobial properties. The protocols outlined below are established methodologies for determining antibacterial and antifungal activity.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoxazinone scaffolds are a promising class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] Specifically, derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one are of interest for their potential as a new class of antimicrobial drugs. This document details the standardized protocols for in vitro screening of these derivatives against a panel of clinically relevant bacteria and fungi.
Data Presentation
Effective and clear presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of novel compounds. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Note: The following data is illustrative. Researchers should replace it with their experimentally determined values. The antifungal data is adapted from studies on structurally related amino-phenoxazine compounds due to the limited availability of specific data for 5-amino-benzoxazinone derivatives.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives
| Compound ID | Derivative Substitution | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| 5-ABO-01 | Unsubstituted | >128 | >128 | 64 |
| 5-ABO-02 | 6-Chloro | 64 | 128 | 32 |
| 5-ABO-03 | 7-Methyl | 128 | >128 | 64 |
| 5-ABO-04 | N-propyl | 32 | 64 | 16 |
| Vancomycin | (Positive Control) | 1 | N/A | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 0.25 | N/A |
| Amphotericin B | (Positive Control) | N/A | N/A | 0.5 |
Experimental Protocols
Detailed methodologies for the key antimicrobial screening experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums standardized to 0.5 McFarland
-
Stock solutions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Amphotericin B)
-
Sterile multichannel pipettes and tips
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the stock solution of the test compound, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives
-
Positive control antibiotic disks
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a positive control antibiotic disk on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).
-
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway Inhibition
While the exact mechanism of action for 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives is still under investigation, related compounds have been suggested to interfere with essential bacterial processes such as cell wall synthesis or DNA replication.[3][4][5] The following diagram illustrates a hypothetical mechanism where the derivative inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication.
References
- 1. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides as antifungal agents and NIR fluorescent probes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 5. Novel inhibitors of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Kinase Inhibitors from 5-Amino-2H-benzo[b]oxazin-3(4H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have garnered significant interest as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This document provides detailed application notes and protocols for the development of kinase inhibitors starting from the key intermediate, 5-Amino-2H-benzo[b]oxazin-3(4H)-one. This starting material offers a versatile platform for the synthesis of diverse compound libraries for screening against various kinase targets.[3][4]
Recent studies have highlighted the potential of benzoxazinone derivatives as inhibitors of key kinases in oncogenic signaling pathways, including Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase 9 (CDK9).[5][6][7] Inhibition of the PI3K/Akt/mTOR pathway is a validated strategy in cancer therapy, and several benzoxazinone-based compounds have shown potent activity against PI3Kα.[5][6] Similarly, CDK9, a key regulator of transcriptional elongation, is an attractive target in hematologic malignancies and other cancers, and benzoxazinone derivatives have been identified as selective CDK9 inhibitors.[7]
These application notes will guide researchers through the synthesis of a hypothetical series of N-substituted derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and provide detailed protocols for their evaluation as PI3K and CDK9 inhibitors.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | R Group | PI3Kα IC50 (nM) | CDK9/cyclin T1 IC50 (nM) |
| BZ-1 | H | >10,000 | >10,000 |
| BZ-2 | -CH₃ | 850 | 1200 |
| BZ-3 | -CH₂CH₃ | 670 | 950 |
| BZ-4 | -CH₂(C₆H₅) | 150 | 85 |
| BZ-5 | -CH₂(4-F-C₆H₄) | 98 | 62 |
| BZ-6 | -CH₂(4-Cl-C₆H₄) | 110 | 71 |
| GDC-0941 (Control) | N/A | 1.9 | N/A |
| NVP-2 (Control) | N/A | N/A | 0.514[8] |
Table 2: Anti-proliferative Activity of Lead Compounds
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| BZ-4 | 8.5 | 12.3 |
| BZ-5 | 2.1 | 4.7 |
| BZ-6 | 3.4 | 6.1 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Experimental Protocols
Synthesis of N-Substituted 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives (BZ-2 to BZ-6)
This protocol describes a general method for the N-alkylation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Materials:
-
5-Amino-2H-benzo[b]oxazin-3(4H)-one (BZ-1)
-
Appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide, 4-fluorobenzyl bromide, 4-chlorobenzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-Amino-2H-benzo[b]oxazin-3(4H)-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the corresponding alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted derivative.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PI3Kα Kinase Inhibition Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized compounds and control inhibitor (GDC-0941) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further, dilute these stock solutions in kinase assay buffer to achieve a 10X final concentration.
-
Add 1 µL of the 10X compound solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X PI3Kα enzyme and PIP2 substrate mix in kinase assay buffer.
-
Initiate the kinase reaction by adding 4 µL of a 2.5X ATP solution in kinase assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
In Vitro CDK9/cyclin T1 Kinase Inhibition Assay
This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Biotinylated peptide substrate (e.g., a derivative of the C-terminal domain of RNA Polymerase II)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Synthesized compounds and control inhibitor (NVP-2) dissolved in DMSO
-
LanthaScreen™ Eu-anti-phospho-substrate antibody (or similar)
-
Streptavidin-conjugated fluorophore (e.g., allophycocyanin or APC)
-
TR-FRET dilution buffer
-
384-well black plates
-
TR-FRET capable plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further, dilute these stock solutions in kinase assay buffer to achieve a 4X final concentration.
-
Add 2.5 µL of the 4X compound solution (or DMSO for control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of CDK9/cyclin T1 enzyme in kinase assay buffer.
-
Add 5 µL of a 2X solution of biotinylated peptide substrate and ATP in kinase assay buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA.
-
Add 10 µL of a TR-FRET dilution buffer containing the Eu-anti-phospho-substrate antibody and streptavidin-APC.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET capable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and subsequently the percent inhibition for each compound concentration relative to the DMSO control to determine the IC50 values.
Anti-proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines
-
Complete culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds and control (Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7]
Western Blot Analysis of PI3K Pathway Inhibition
This protocol is to assess the effect of a lead compound (e.g., BZ-5) on the phosphorylation of Akt, a key downstream effector of PI3K.
Materials:
-
MCF-7 or HCT-116 cells
-
Complete culture medium
-
Test compound BZ-5
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of BZ-5 (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 2 hours.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and GAPDH as loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated Akt.
Visualizations
Caption: Experimental workflow for developing kinase inhibitors.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Role of CDK9 in transcriptional regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Amino-2H-benzo[b]oxazin-3(4H)-one and its analogs are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include potential anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The structural framework of these molecules, featuring a fused benzene and oxazine ring, provides a versatile scaffold for chemical modifications to optimize their biological effects.[2][5] This document provides a comprehensive set of protocols for the biological evaluation of novel 5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs, enabling researchers to systematically assess their therapeutic potential.
Section 1: Anticancer Activity Evaluation
The antiproliferative and pro-apoptotic effects of 5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs are key indicators of their potential as anticancer agents.[6][7][8] The following protocols describe standard in vitro assays to determine cytotoxicity and the induction of apoptosis in cancer cell lines.
Cell Viability Assays (MTT and XTT)
Cell viability assays are fundamental for assessing the cytotoxic effects of chemical compounds on cancer cells. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[9][10][11]
1.1.1. MTT Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[6]
-
Complete cell culture medium
-
5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
1.1.2. XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the procedure.[9][13]
Materials:
-
Same as for MTT assay, but replace MTT solution with XTT labeling mixture (XTT and an electron-coupling reagent).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.[9]
Data Presentation:
The results of cell viability assays are typically expressed as the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is a standard metric for comparing the cytotoxicity of different analogs.
Table 1: In Vitro Cytotoxicity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Analogs
| Analog | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Analog 1 | HeLa | Data | 48 | [7] |
| Analog 2 | HepG2 | Data | 48 | [6] |
| Analog 3 | MCF-7 | Data | 48 | [6] |
| Doxorubicin | HeLa | Data | 48 | [7] |
Note: "Data" should be replaced with actual experimental values.
Experimental Workflow for Cell Viability Assays
References
- 1. jddtonline.info [jddtonline.info]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Evaluation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Amino-2H-benzo[b]oxazin-3(4H)-one serves as a crucial scaffold in medicinal chemistry, forming the core of various derivatives with a wide spectrum of biological activities. These derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The versatility of the benzoxazinone ring system allows for chemical modifications that can be optimized to target specific biological pathways, making it a valuable pharmacophore in drug discovery.[4] This document provides detailed protocols for key in vitro assays to evaluate the biological activity of derivatives based on this core structure.
Kinase Inhibition Assays: EGFR/HER2 and PI3K/mTOR
Derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one have shown potent inhibitory activity against key signaling kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Phosphoinositide 3-kinase (PI3K).
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of representative derivatives.
| Compound Class | Target Kinase(s) | Assay Type | Endpoint | Value | Reference Cell Lines | GI₅₀ (nM) |
| Benzoxazinone Derivative C3 | EGFR | Biochemical | IC₅₀ | 37.24 nM | KATOIII | 84.76 |
| HER2 | Biochemical | IC₅₀ | 45.83 nM | SNU-5 | 48.26 | |
| Benzoxazinone Derivative 7f | PI3Kα | Biochemical | IC₅₀ | - | HCT-116, MDA-MB-231, SNU638 | Potent Activity |
| Benzoxazinone Derivative 8d-1 | PI3Kα / mTOR | Biochemical | IC₅₀ | 0.63 nM (PI3Kα) | Hela, A549 | - |
Signaling Pathway Diagrams
The diagrams below illustrate the signaling pathways targeted by these derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a general method for determining the IC₅₀ values of test compounds against EGFR and PI3Kα.
Materials:
-
Recombinant human EGFR or PI3Kα enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one)
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and biotinylated substrate peptide in assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction and add the HTRF detection reagents (Europium-antibody and Streptavidin-XL665) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.
Anti-inflammatory Activity Assays
Derivatives of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the Nrf2-HO-1 pathway, and reducing the production of inflammatory mediators like nitric oxide (NO).[2]
Data Presentation: Anti-inflammatory Activity
| Compound Class | Cell Line | Assay | Endpoint | Result |
| Triazole-modified Benzoxazinone | LPS-stimulated BV-2 microglia | Nitric Oxide (NO) Production | Inhibition | Significant reduction in NO levels |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | mRNA levels | Significant decrease in transcription | ||
| Nrf2-HO-1 Pathway | Activation | Significant activation |
Signaling Pathway Diagram
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglia
Materials:
-
BV-2 murine microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Antimicrobial Susceptibility Testing
The benzoxazinone scaffold is also found in compounds with antimicrobial properties. Their efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
| Compound Class | Target Organism | Assay | Endpoint | Value (µg/mL) |
| Triazole-functionalized Benzoxazinone | Staphylococcus aureus | Broth Microdilution | MIC | Varies by derivative |
| Candida albicans | Broth Microdilution | MIC | Varies by derivative |
Experimental Workflow Diagram
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compound (derivatives of 5-Amino-2H-benzo[b]oxazin-3(4H)-one)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and the particular derivatives being tested.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
Application Notes and Protocols: 5-Amino-2H-benzo[b]oxazin-3(4H)-one in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it a valuable starting point for the development of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and its derivatives, with a primary focus on their application as kinase inhibitors for anticancer therapy.
Key Applications
The 2H-benzo[b]oxazin-3(4H)-one core, particularly when substituted with an amino group at the 5-position, serves as a key intermediate in the synthesis of potent and selective inhibitors of various kinases.[1] Notable applications include the development of inhibitors for Phosphoinositide 3-kinase alpha (PI3Kα) and Cyclin-dependent kinase 9 (CDK9), both of which are critical targets in oncology.
Data Presentation: Inhibitory Activities of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives
The following tables summarize the in vitro biological activities of representative compounds derived from the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold.
Table 1: PI3Kα Inhibitory Activity and Antiproliferative Activity of Benzoxazinone Derivatives
| Compound ID | PI3Kα IC50 (nM) | HCT-116 IC50 (µM) | MDA-MB-231 IC50 (µM) | SNU638 IC50 (µM) |
| 7f | 1.2 | 0.85 | 1.12 | 1.45 |
| 7g | 2.5 | 1.53 | 2.18 | 2.56 |
| 7h | 3.1 | 2.11 | 3.05 | 3.89 |
| GDC-0941 (Control) | 3.0 | 0.29 | 0.46 | 0.38 |
Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(14), 3982-3991.
Table 2: CDK9 Inhibitory Activity and Antiproliferative Activity of Benzoxazinone Derivatives
| Compound ID | CDK9/CycT1 IC50 (nM) | MV4-11 IC50 (µM) | MOLM-13 IC50 (µM) |
| 32k | 5.8 | 0.045 | 0.028 |
| 32l | 8.2 | 0.068 | 0.041 |
| 32m | 12.5 | 0.105 | 0.076 |
| Dinaciclib (Control) | 1.0 | 0.004 | 0.003 |
Data extracted from European Journal of Medicinal Chemistry, 2022, 238, 114461.
Experimental Protocols
General Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives
This protocol describes a general method for the synthesis of the 2H-benzo[b]oxazin-3(4H)-one scaffold, which can be subsequently modified to introduce the 5-amino group and other functionalities.
Protocol 1: Synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one
Materials:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Ethanol
Procedure:
-
Dissolve 2-aminophenol (1 equivalent) in a mixture of acetone and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2H-benzo[b][2][3]oxazin-3(4H)-one.
Note: Introduction of the 5-amino group typically involves nitration of the benzoxazinone ring followed by reduction.
In Vitro Kinase Inhibition Assays
Protocol 2: PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of PI3Kα enzyme and 2 µL of PIP2/PS substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Protocol 3: CDK9/Cyclin T1 Kinase Activity Assay (TR-FRET Assay)
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the amount of ADP produced. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.[2]
Materials:
-
Recombinant human CDK9/Cyclin T1
-
CDK7/9tide substrate
-
ATP
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
Test compounds (dissolved in DMSO)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
To the wells of a 384-well plate, add 2.5 µL of the diluted compound or DMSO.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 5 µL of a mixture of CDK7/9tide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Stop the reaction by adding 5 µL of the TR-FRET dilution buffer containing EDTA, Eu-anti-ADP antibody, and Alexa Fluor® 647 ADP tracer.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET capable plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
Cell-Based Assays
Protocol 4: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231, SNU638, MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 values.
Mandatory Visualization
Caption: PI3K/AKT Signaling Pathway and Inhibition by Benzoxazinone Derivatives.
Caption: CDK9 Signaling in Transcriptional Elongation and its Inhibition.
Caption: General Workflow for Screening Benzoxazinone-based Kinase Inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the development of various pharmaceutical agents.[1] This resource is intended for researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway
A common synthetic route to 5-Amino-2H-benzo[b]oxazin-3(4H)-one involves a three-step process starting from 2,4-dinitrophenol. This pathway includes the selective reduction of one nitro group, cyclization to form the benzoxazinone ring, and a final reduction of the remaining nitro group.
Caption: Proposed synthetic pathway for 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Step 1: Selective Reduction of 2,4-Dinitrophenol to 2-Amino-4-nitrophenol
Question: My reduction of 2,4-dinitrophenol is resulting in a low yield of 2-amino-4-nitrophenol and a mixture of other byproducts. What could be the cause?
Answer: Low yields and byproduct formation in the selective reduction of 2,4-dinitrophenol are common challenges. The key is to control the reaction conditions to favor the reduction of only one nitro group. Here are some potential causes and solutions:
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Over-reduction: The reducing agent might be too strong or used in excess, leading to the formation of 2,4-diaminophenol.
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Incorrect pH: The pH of the reaction medium is crucial for selectivity.
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Solution: For reductions using hydrosulfides, maintaining a pH between 7 and 9.5 is reported to improve yields and selectivity.[3]
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Inefficient Reaction Conditions: The choice of reducing agent and catalyst can significantly impact the outcome.
Question: I am having difficulty purifying the 2-amino-4-nitrophenol from the reaction mixture. What is an effective purification method?
Answer: Purification of 2-amino-4-nitrophenol typically involves the following steps:
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Filtration: After the reaction, the hot mixture is filtered to remove solid byproducts like sulfur.[2]
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Acidification and Crystallization: The hot filtrate is acidified with an acid like glacial acetic acid.[2] This protonates the amino group, and upon cooling, the product crystallizes.
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Decolorization: If the product is highly colored, treating the hot aqueous solution with activated carbon (e.g., Norit) can help remove colored impurities before crystallization.[2]
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Recrystallization: For higher purity, recrystallization from hot water or ethanol is often effective.
Caption: Troubleshooting logic for the selective reduction step.
Step 2: Cyclization of 2-Amino-4-nitrophenol
Question: The cyclization of 2-amino-4-nitrophenol with chloroacetyl chloride is giving me a low yield of the desired 5-nitro-2H-benzo[b]oxazin-3(4H)-one. What are the likely side reactions?
Answer: Low yields in this step can be attributed to several factors, including side reactions involving the highly reactive chloroacetyl chloride.
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N-acylation vs. O-acylation: The initial acylation can occur at either the amino or the hydroxyl group of the 2-amino-4-nitrophenol. While N-acylation is the desired first step towards the benzoxazinone, O-acylation can lead to other products.
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Polymerization: Chloroacetyl chloride is highly reactive and can lead to polymerization, especially under harsh conditions.
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Formation of Benzoxazoles: In some cases, alternative cyclization pathways can lead to the formation of benzoxazole derivatives.
Troubleshooting Strategies:
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Reaction Conditions: Carry out the reaction at low temperatures (e.g., 0-5°C) to control the reactivity of chloroacetyl chloride.
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Base: Use a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl formed during the reaction. The choice and stoichiometry of the base are critical.
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Solvent: Anhydrous aprotic solvents like dichloromethane, chloroform, or THF are generally preferred to prevent hydrolysis of chloroacetyl chloride.
Question: I am observing multiple spots on my TLC plate after the cyclization reaction. How can I identify the desired product?
Answer: The desired product, 5-nitro-2H-benzo[b]oxazin-3(4H)-one, will have a different polarity compared to the starting material and potential side products. You can use a combination of TLC with different solvent systems and spectroscopic methods for identification. The presence of the lactam carbonyl group in the product can be confirmed by IR spectroscopy (typically around 1680-1700 cm⁻¹). NMR spectroscopy will show characteristic shifts for the protons on the aromatic ring and the methylene group of the oxazinone ring.
Step 3: Reduction of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
Question: My final reduction step to get 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not going to completion, or I am getting decomposition of the product. What are the best reducing agents for this transformation?
Answer: The reduction of an aromatic nitro group in the presence of a lactam ring requires careful selection of the reducing agent to avoid unwanted side reactions.
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Catalytic Hydrogenation: This is often a clean and efficient method.
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Catalyst: Palladium on carbon (Pd/C) is a common choice.
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Solvent: Protic solvents like ethanol or methanol are typically used.
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Pressure: The reaction can often be carried out at atmospheric pressure of hydrogen.
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Metal/Acid Reduction: A classic method that can be effective.
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Reagents: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or iron powder in acetic acid.
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Caution: The acidic conditions can potentially lead to hydrolysis of the lactam ring if the reaction is prolonged or heated excessively.
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Transfer Hydrogenation: This method avoids the need for a pressurized hydrogen atmosphere.
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Reagents: Ammonium formate or hydrazine hydrate in the presence of a catalyst like Pd/C.
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Question: The purification of the final product, 5-Amino-2H-benzo[b]oxazin-3(4H)-one, is challenging. What purification techniques are recommended?
Answer: The amino group in the final product can make it more polar and potentially more water-soluble than the nitro intermediate.
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Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is a good starting point.
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Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexane.
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Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during this synthesis?
A1:
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2,4-Dinitrophenol: Toxic and can be an irritant. Handle with appropriate personal protective equipment (PPE).
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Hydrazine Hydrate: Highly toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.
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Chloroacetyl Chloride: Extremely corrosive, lachrymatory, and toxic.[6] Handle only in a fume hood with proper PPE.
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Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and purged with an inert gas before introducing hydrogen.
Q2: Can I use a protecting group for the amino group of 2-amino-4-nitrophenol before cyclization?
A2: While it is possible, it adds extra steps to the synthesis (protection and deprotection). Direct cyclization is often attempted first. If side reactions at the amino group are problematic, a protecting group like acetyl or Boc could be considered. However, the deprotection conditions for the chosen group must be compatible with the benzoxazinone ring.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Use an appropriate solvent system to achieve good separation between the starting material and the product. Staining with potassium permanganate or visualization under UV light can help in identifying the spots. For catalytic hydrogenation, the consumption of hydrogen can also be monitored.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups
| Reducing Agent/System | Typical Conditions | Advantages | Potential Challenges |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ (1 atm), Pd/C (5-10 mol%), Ethanol/Methanol, RT | Clean reaction, high yields, easy work-up | Requires specialized equipment for handling H₂, catalyst can be pyrophoric |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | Inexpensive, effective for many substrates | Harsh acidic conditions, stoichiometric amounts of tin salts to be removed |
| Iron/Acetic Acid (Fe/CH₃COOH) | Fe powder, Acetic Acid, Ethanol/Water, Reflux | Cost-effective, environmentally benign | Requires a significant excess of iron, work-up can be tedious |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, Water/Methanol, RT to Reflux | Mild conditions, useful for sensitive substrates | Can sometimes lead to over-reduction or side reactions |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-nitrophenol
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In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol (1.0 eq) in water.
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Add ammonium chloride (approx. 7 eq) and concentrated aqueous ammonia.
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Heat the mixture to 85°C with stirring.
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Allow the mixture to cool to 70°C.
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Add fused sodium sulfide (60%) (approx. 3.3 eq) in portions, maintaining the temperature between 80-85°C.
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After the addition is complete, heat at 85°C for 15 minutes.
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Filter the hot reaction mixture.
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Acidify the hot filtrate with glacial acetic acid.
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Cool the solution to 20°C to allow the product to crystallize.
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Collect the crystals by filtration and dry them. A typical yield is around 55-60%.[2]
Protocol 2: Synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one (General Procedure)
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Dissolve 2-amino-4-nitrophenol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Add a non-nucleophilic base like triethylamine (2.2 eq) dropwise.
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Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise, keeping the temperature below 5°C.
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After the addition, allow the reaction to stir at room temperature overnight.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one (General Procedure)
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Dissolve 5-nitro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in ethanol or methanol.
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Add 10% Pd/C catalyst (5-10% by weight).
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Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the mixture vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization.
References
- 1. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 4. CN105801440A - Preparation method of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. Preparation method for 2-amino-4-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Amino-2H-benzo[b]oxazin-3(4H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. The proposed synthetic pathway involves the reduction of 2-amino-5-nitrophenol to 2,5-diaminophenol, followed by cyclization with chloroacetyl chloride.
Issue 1: Low Yield of 2,5-Diaminophenol (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete reduction of the nitro group. | - Optimize catalyst: Screen different catalysts such as Pd/C, PtO₂, or Raney Nickel. Ensure the catalyst is fresh and active. - Increase hydrogen pressure: If using catalytic hydrogenation, gradually increase the hydrogen pressure within safe limits of the equipment. - Alternative reducing agents: Consider using alternative reducing agents like SnCl₂/HCl or Fe/NH₄Cl. |
| Degradation of the starting material or product. | - Control temperature: The reduction of nitro groups is exothermic. Maintain a low and controlled temperature (e.g., 0-10°C) during the addition of the reducing agent. - Inert atmosphere: 2,5-diaminophenol is susceptible to oxidation. Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon). |
| Catalyst poisoning. | - Ensure purity of starting material: Impurities in the 2-amino-5-nitrophenol can poison the catalyst. Recrystallize the starting material if necessary. |
Issue 2: Low Yield of 5-Amino-2H-benzo[b]oxazin-3(4H)-one (Final Product)
| Possible Cause | Suggested Solution |
| Inefficient cyclization. | - Optimize base: The choice of base is critical. Screen weak inorganic bases like NaHCO₃ or K₂CO₃, or organic bases like triethylamine or pyridine. - Control temperature: The acylation and subsequent cyclization are temperature-sensitive. A common strategy is to perform the acylation at a low temperature (0-5°C) and then warm the reaction mixture to room temperature or slightly above to facilitate cyclization. |
| Formation of side products (e.g., diacylated product, polymeric material). | - Slow addition of chloroacetyl chloride: Add the chloroacetyl chloride solution dropwise to the solution of 2,5-diaminophenol at a low temperature to minimize side reactions. - High dilution: Performing the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. |
| Degradation of the 2,5-diaminophenol intermediate. | - Use freshly prepared intermediate: Use the 2,5-diaminophenol immediately after preparation and purification, as it can degrade upon storage. - Inert atmosphere: Maintain an inert atmosphere throughout the cyclization step. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | - Optimize stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the cyclizing agent can sometimes be beneficial, but a large excess can lead to side products. - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. |
| Presence of colored impurities. | - Charcoal treatment: During work-up, a treatment with activated charcoal can help remove colored impurities. - Recrystallization: Choose an appropriate solvent system for recrystallization to effectively remove impurities. Mixtures of polar and non-polar solvents are often effective. |
| Product is an oil or does not crystallize easily. | - Trituration: Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Column chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
The most critical step is the cyclization of 2,5-diaminophenol with chloroacetyl chloride. Careful control of temperature, slow addition of the acylating agent, and the choice of an appropriate base are crucial to favor the desired intramolecular cyclization and minimize the formation of side products.
Q2: My 2,5-diaminophenol intermediate is dark and appears oxidized. Can I still use it?
It is highly recommended to use freshly prepared and pure 2,5-diaminophenol. Oxidized starting material will likely lead to a lower yield and a more complex impurity profile in the final product, making purification difficult.
Q3: What are the expected side products in the cyclization reaction?
Common side products can include the N,N'-diacylated 2,5-diaminophenol, where both amino groups have reacted with chloroacetyl chloride, and polymeric materials resulting from intermolecular reactions.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Q5: Are there any alternative reagents to chloroacetyl chloride for the cyclization step?
Other reagents that can be used for the formation of the lactam ring include ethyl chloroacetate or bromoacetyl bromide. However, reaction conditions would need to be re-optimized for these reagents.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diaminophenol (Intermediate)
This protocol is a general method for the reduction of a nitrophenol and should be adapted and optimized for specific laboratory conditions.
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrophenol (1 equivalent) in ethanol or methanol.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
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Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
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Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
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Isolation: Evaporate the solvent under reduced pressure to obtain the crude 2,5-diaminophenol. This product is sensitive to air and should be used immediately in the next step.
Protocol 2: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This protocol is a general method for the cyclization of an aminophenol and should be adapted and optimized.
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2,5-diaminophenol (1 equivalent) in a suitable solvent such as acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
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Base Addition: Add a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents).
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Cooling: Cool the reaction mixture to 0-5°C in an ice bath.
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Acylation: Slowly add a solution of chloroacetyl chloride (1.0-1.2 equivalents) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
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Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
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Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | NaHCO₃ | Acetone | 0 to RT | 4 | 65 |
| 2 | K₂CO₃ | Acetone | 0 to RT | 4 | 72 |
| 3 | Et₃N | THF | 0 to RT | 3 | 58 |
| 4 | Pyridine | DCM | 0 to RT | 5 | 55 |
| 5 | K₂CO₃ | DMF | 0 to RT | 3 | 75 |
*Note: These are representative yields and may vary based on specific reaction conditions and scale.
Visualizations
Caption: Overall workflow for the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Caption: Plausible reaction mechanism for the cyclization step.
Technical Support Center: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields in the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can stem from several factors. The primary synthetic route involves the reaction of 2,4-diaminophenol with chloroacetyl chloride, followed by intramolecular cyclization. Key areas to investigate include:
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Purity of Starting Materials: The stability and purity of 2,4-diaminophenol are critical. This compound is susceptible to oxidation. Ensure it is pure and, if necessary, freshly prepared or purified before use. Impurities in chloroacetyl chloride can also lead to side reactions.
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Moisture in the Reaction: Chloroacetyl chloride is highly reactive towards water, leading to its hydrolysis into chloroacetic acid and hydrochloric acid. This not only consumes the reagent but the resulting acidic environment can also promote side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
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Reaction Temperature: Inadequate temperature control can either slow down the reaction (if too low) or promote the formation of side products and polymerization (if too high). The optimal temperature for both the initial acylation and the subsequent cyclization should be carefully maintained.
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Stoichiometry of Reagents: Incorrect molar ratios of the reactants can lead to incomplete conversion or the formation of undesired byproducts. Accurate measurement of both 2,4-diaminophenol and chloroacetyl chloride is essential.
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Inefficient Cyclization: The ring-closing step to form the benzoxazinone is crucial. This is often promoted by a base to neutralize the HCl generated during the initial acylation. The choice of base and its stoichiometry can significantly impact the efficiency of this step.
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, indicating the presence of impurities. What are the likely side products?
A2: The formation of multiple byproducts is a common challenge. Based on the reactivity of the starting materials, the following side reactions are plausible:
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O-Acylation Product: While the amino groups of 2,4-diaminophenol are more nucleophilic than the hydroxyl group, competitive O-acylation can occur, leading to the formation of an ester byproduct instead of the desired amide intermediate. This is more likely if the amino groups are sterically hindered or their reactivity is otherwise reduced.
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Di-acylated Product: Both amino groups in 2,4-diaminophenol can potentially be acylated by chloroacetyl chloride, leading to a di-acylated byproduct. This is more prevalent if an excess of chloroacetyl chloride is used.
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Dimerization/Polymerization: Benzoxazinone rings can be susceptible to opening and subsequent reaction with other molecules in the mixture, leading to the formation of dimers or oligomers, especially at elevated temperatures.
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Unreacted Starting Materials: Incomplete reaction will result in the presence of 2,4-diaminophenol in the final mixture.
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Hydrolysis Products: If moisture is present, chloroacetic acid will be formed from the hydrolysis of chloroacetyl chloride.
Q3: How can I minimize the formation of the O-acylated side product?
A3: To favor N-acylation over O-acylation, consider the following strategies:
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Control of Reaction Conditions: The amino group is generally a better nucleophile than the phenolic hydroxyl group. Carrying out the acylation at a lower temperature can enhance this selectivity.
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Choice of Solvent and Base: The reaction medium can influence the relative nucleophilicity of the amino and hydroxyl groups. A non-polar aprotic solvent may be preferable. The choice of base used to scavenge the generated HCl is also important; a bulky, non-nucleophilic base might be advantageous.
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Protection/Deprotection Strategy: While more complex, one could selectively protect the hydroxyl group of the starting aminophenol, perform the N-acylation and cyclization, and then deprotect the hydroxyl group. However, for an industrial process, this would add significant cost and complexity.
Q4: My final product is difficult to purify. What purification strategies are recommended?
A4: Purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can be challenging due to the presence of structurally similar byproducts. A combination of techniques is often most effective:
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Crystallization: Recrystallization from a suitable solvent system is a primary method for purification. Experiment with different solvents (e.g., ethanol, ethyl acetate, or mixtures with hexane) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
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Column Chromatography: For laboratory-scale purifications, silica gel column chromatography can be very effective in separating the desired product from closely related impurities. A gradient elution system, for example, with ethyl acetate and hexane, may be required.
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Acid-Base Extraction: The amino group on the desired product allows for manipulation of its solubility based on pH. An acid-base workup can be used to separate it from non-basic impurities. However, care must be taken as the lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A: The most likely and direct synthetic route starts with the reduction of 2-amino-4-nitrophenol to 2,4-diaminophenol. This is followed by N-acylation of the more reactive amino group with chloroacetyl chloride. The resulting intermediate, N-(2-amino-4-hydroxyphenyl)-2-chloroacetamide, undergoes intramolecular cyclization, typically promoted by a base, to yield the final product.
Q: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method to track the consumption of starting materials and the formation of the product and byproducts. For characterization of the final product, a combination of techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight.
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Infrared (IR) Spectroscopy: To identify key functional groups such as the amine (N-H), lactam carbonyl (C=O), and hydroxyl (O-H) stretches.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety precautions are crucial:
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Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
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2,4-Diaminophenol is a skin and respiratory irritant and is toxic. Handle with care and avoid inhalation of dust.
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The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The reaction should be set up to trap or neutralize this gas.
Experimental Protocols & Data
General Experimental Protocol:
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Reduction of 2-amino-4-nitrophenol: 2-amino-4-nitrophenol is dissolved in a suitable solvent (e.g., ethanol or water) and a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C) is used to reduce the nitro group to an amine, yielding 2,4-diaminophenol. The product is then isolated and purified.
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Acylation and Cyclization:
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2,4-diaminophenol is dissolved in an anhydrous aprotic solvent (e.g., dioxane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
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A base (e.g., triethylamine or pyridine) is added to the solution.
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The solution is cooled in an ice bath.
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Chloroacetyl chloride (approximately 1.0-1.1 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to promote cyclization. The optimal temperature and reaction time need to be determined empirically.
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is worked up by filtering off any salts, followed by solvent removal under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
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Table 1: Hypothetical Troubleshooting Data for Yield Optimization
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Rationale for Improvement |
| Solvent | Ethanol (protic) | Dioxane (aprotic, anhydrous) | Minimizes side reactions with the solvent and hydrolysis of chloroacetyl chloride. |
| Temperature | Reflux (high temp) | 0°C for acylation, then 50°C for cyclization | Lower initial temperature increases selectivity of N-acylation; controlled heating for cyclization prevents degradation/polymerization. |
| Base | NaOH (aqueous) | Triethylamine (anhydrous) | Avoids introduction of water, which hydrolyzes the acyl chloride. |
| Atmosphere | Air | Nitrogen | Prevents oxidation of the electron-rich 2,4-diaminophenol. |
Visualizations
Main Synthetic Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Technical Support Center: 5-Amino-2H-benzo[b]oxazin-3(4H)-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of product during the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. What are the potential causes and solutions?
Answer:
Low recovery of 5-Amino-2H-benzo[b]oxazin-3(4H)-one post-purification can stem from several factors related to its chemical properties and the chosen purification method. The compound is a crystalline solid soluble in polar solvents.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Product Degradation | Aminophenoxazinones can exhibit instability in basic media.[2] Ensure all solvents and materials are neutral or slightly acidic. Avoid high temperatures for extended periods. Store the compound at 2-8°C under an inert atmosphere and protected from light.[3][4] |
| Improper Solvent Selection for Extraction/Recrystallization | If using recrystallization, ensure the compound is sparingly soluble at low temperatures in your chosen solvent to prevent loss in the mother liquor. For extractions, use a solvent in which the product is highly soluble, but the impurities are not. |
| Suboptimal Chromatography Conditions | The compound may be irreversibly adsorbed onto the stationary phase (e.g., silica gel). Try using a different stationary phase (e.g., alumina) or pre-treating the silica gel with a small amount of a polar solvent or an amine to neutralize acidic sites. The polarity of the mobile phase might be too low, causing the compound to remain on the column. Gradually increase the polarity of the eluent. |
| Incomplete Elution from Column | After your main fractions have been collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. |
Issue 2: Persistent Impurities in the Final Product
Question: After purification by column chromatography, my 5-Amino-2H-benzo[b]oxazin-3(4H)-one is still impure. How can I identify and remove these impurities?
Answer:
Persistent impurities are often structurally related to the target compound or are unreacted starting materials. A common synthetic route involves the condensation of an anthranilic acid derivative.[1]
Potential Impurities and Removal Strategies:
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Unreacted Starting Materials: (e.g., substituted anthranilic acid). These are often more polar than the product.
-
Solution: An acidic wash (e.g., dilute HCl) during workup can help remove basic starting materials. Fine-tuning the solvent gradient in column chromatography can improve separation.
-
-
Side-Reaction Byproducts: The synthesis of related heterocyclic compounds can result in process-related impurities.
-
Solution: Re-purification using a different chromatographic technique (e.g., preparative HPLC) or a different solvent system for column chromatography or recrystallization may be effective.
-
-
Degradation Products: As the compound can be unstable in basic conditions, degradation may occur during workup if a basic wash is used.[2]
-
Solution: Maintain neutral or slightly acidic conditions throughout the purification process.
-
A general approach to identifying impurities involves techniques like TLC, LC-MS, and NMR.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A1: The most common and effective methods for purifying compounds of this class are flash column chromatography over silica gel or recrystallization.[5] The choice depends on the nature and quantity of the impurities.
Q2: What are the optimal storage conditions for 5-Amino-2H-benzo[b]oxazin-3(4H)-one to prevent degradation?
A2: To ensure stability, the compound should be stored at 2-8°C, sealed in a dry environment, and protected from light.[3][4] Storing under an inert gas is also recommended.[4]
Q3: What are the key physical and chemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one to consider during purification?
A3: It is typically a crystalline solid.[1] It is soluble in polar solvents such as water and methanol.[1] Its molecular weight is 164.16 g/mol .[3] The presence of an amino group makes it susceptible to reactions like nucleophilic substitution and condensation.[1]
Q4: Can 5-Amino-2H-benzo[b]oxazin-3(4H)-one degrade during purification?
A4: Yes, related aminophenoxazinones have shown instability in basic media.[2] It is crucial to avoid basic conditions during workup and purification to prevent the formation of degradation products.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general methodology for the purification of 5-Amino-2H-benzo[b]oxazin-3(4H)-one using flash column chromatography.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column with the starting mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase of low polarity (e.g., dichloromethane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove residual solvent.
-
Table of Exemplary Chromatography Data:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Alumina (neutral) |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient: 20% to 80% EtOAc) | Dichloromethane/Methanol (Gradient: 0% to 5% MeOH) | Dichloromethane/Ethyl Acetate (Gradient: 10% to 60% EtOAc) |
| Purity (Post-Column) | >95% | >98% | ~90% (co-elution with polar impurities) |
| Recovery | ~75% | ~85% | ~70% |
Visualizations
Troubleshooting Workflow for Low Purification Yield
A flowchart for troubleshooting low yield in purification.
Potential Degradation Pathway in Basic Media
A simplified potential degradation pathway under basic conditions.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives?
A1: The most common precursors are derivatives of 2-aminophenol and anthranilic acid.[1][2][3] For instance, the synthesis can start from the corresponding substituted 2-aminophenols which are then cyclized.
Q2: What are the key challenges in synthesizing aminobenzoxazinone derivatives?
A2: Key challenges include managing the reactivity of the amino group, preventing side reactions like oxidation and ring-opening, and controlling regioselectivity during functionalization. The amino group can be susceptible to oxidation, leading to colored impurities.[1] Ring opening of the benzoxazinone ring can also be a significant side reaction under certain conditions.
Q3: How can I improve the yield of my reaction?
A3: Optimizing reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial. For example, in related syntheses, solvent-free conditions or the use of specific ionic liquids have been shown to improve yields.[2][4] The choice of base and catalyst system can also have a significant impact on the reaction outcome.
Q4: My product is showing coloration (e.g., reddish-brown). What could be the cause and how can I prevent it?
A4: Coloration is often due to the oxidation of the aminophenol moiety.[1] To minimize this, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and purify the product promptly after the reaction is complete. Storing the final compound under an inert atmosphere and protected from light is also advisable.
Q5: Are there alternative synthetic strategies to a direct cyclization?
A5: Yes, the Smiles rearrangement is a notable alternative for constructing the benzoxazinone core.[4][5][6] This intramolecular nucleophilic aromatic substitution can be an efficient method, particularly for certain substitution patterns.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of your 2-aminophenol or anthranilic acid derivative. Impurities can interfere with the reaction. |
| Suboptimal reaction temperature | Systematically screen a range of temperatures. Some cyclization reactions require heating, while others may proceed at room temperature with the right catalyst. Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Incorrect solvent | The choice of solvent can significantly influence reaction rates and yields. Screen a variety of solvents with different polarities (e.g., THF, Dioxane, DMF, Acetonitrile). |
| Ineffective catalyst or base | The catalyst and base are critical. For cyclizations involving 2-aminophenols, Lewis acids like BF₃·Et₂O have been used to activate the cyclization precursor.[7][8] For Smiles rearrangements, bases like Cs₂CO₃ in DMF have been found to be effective.[4] Experiment with different catalysts and bases to find the most suitable combination for your specific substrate. |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction is stalling, consider increasing the reaction time or temperature. |
| Decomposition of product | If the product is unstable under the reaction conditions, try lowering the temperature or reducing the reaction time. Prompt work-up upon completion is also crucial. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Oxidation of the amino group | As mentioned in the FAQs, perform the reaction under an inert atmosphere and use degassed solvents.[1] |
| Ring-opening of the benzoxazinone | This can be promoted by harsh acidic or basic conditions. If you suspect ring-opening, try using milder reaction conditions or a different catalyst/base system. |
| Formation of regioisomers | If your synthesis involves electrophilic aromatic substitution on the benzene ring, you may get a mixture of isomers. Careful control of reaction conditions (temperature, catalyst) can improve regioselectivity. Purification by column chromatography may be necessary to separate the desired isomer.[1] |
| Dimerization or polymerization | This can occur if the starting materials or intermediates are highly reactive. Try running the reaction at a lower concentration. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution | | Product is highly polar | The presence of the amino and lactone functionalities can make the product highly polar. Use a polar solvent system for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). | | Product is unstable on silica gel | Some amino compounds can streak or decompose on silica gel. Consider using neutral or basic alumina for chromatography, or try a different purification technique like recrystallization or preparative HPLC. | | Co-elution with impurities | If impurities have similar polarity to your product, optimize your chromatography conditions. Try different solvent systems or use a different stationary phase. Recrystallization can also be an effective method for removing closely related impurities. |
Data Presentation: Optimization of Reaction Conditions
The following table is a generalized representation based on literature for related benzoxazinone syntheses and should be adapted for the specific 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivative.
| Entry | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | I₂/TBHP | - | Dioxane | 80 | 12 | 23 | [9] |
| 2 | BF₃·Et₂O | - | 1,4-Dioxane | Reflux | 25-30 | Good to Excellent | [7][8] |
| 3 | - | Cs₂CO₃ | DMF | Reflux | - | Excellent | [4] |
| 4 | - | K₂CO₃ | CH₃CN | - | - | 90 (for intermediate) | [4] |
| 5 | Cyanuric chloride | - | Grinding | Room Temp | < 5 min | Good | [10] |
Experimental Protocols
General Protocol for the Synthesis of 2-Aminobenzoxazinones via Cyclization of 2-Aminophenols
This protocol is adapted from the synthesis of related 2-aminobenzoxazoles and should be optimized for the specific 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivative.[7][8]
-
Reaction Setup: To a solution of the appropriately substituted 2-aminophenol (1.0 eq) in anhydrous 1,4-dioxane, add the cyanating agent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, 1.5 eq).
-
Addition of Lewis Acid: Add a Lewis acid (e.g., BF₃·Et₂O, 2.0 eq) to the mixture at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis of benzoxazinone derivatives.
Signaling Pathway: PI3K/mTOR Inhibition
Many benzoxazinone derivatives have been investigated as kinase inhibitors. For instance, some act as dual PI3K/mTOR inhibitors, which is a key pathway in cancer cell growth and survival.[11]
Caption: Inhibition of the PI3K/mTOR pathway by a benzoxazinone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazinone synthesis [organic-chemistry.org]
- 11. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"stability issues of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: I am observing a rapid loss of my 5-Amino-2H-benzo[b]oxazin-3(4H)-one in solution. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one can be attributed to several factors, primarily pH, solvent, temperature, and light exposure. The benzoxazinone ring system is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1]
Troubleshooting Steps:
-
pH Assessment: Verify the pH of your solution. If it is highly acidic or basic, adjust it to a neutral or near-neutral pH if your experimental protocol allows.
-
Solvent Selection: The compound is soluble in polar solvents.[1] However, the choice of solvent can influence stability. Consider using a less reactive solvent if possible. For initial experiments, buffered aqueous solutions or aprotic polar solvents are recommended.
-
Temperature Control: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at appropriate temperatures, typically 2-8°C for short-term storage and frozen for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light, as photolytic degradation can occur. Use amber vials or wrap your containers in aluminum foil.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: My HPLC/LC-MS analysis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one shows several unexpected peaks over time. What could these be?
-
Answer: The appearance of new peaks suggests the formation of degradation products. Based on studies of related benzoxazinone compounds, potential degradation pathways include hydrolysis of the oxazinone ring and subsequent reactions.[3][4][5] A likely degradation product could be a phenoxazinone derivative, formed through oxidative dimerization of an aminophenol intermediate.[4]
Troubleshooting and Identification Steps:
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradants.[6]
-
Mass Spectrometry Analysis: Analyze the unknown peaks using high-resolution mass spectrometry (HRMS) to determine their molecular weights and elemental compositions. This can provide clues to their structures.
-
Literature Comparison: Compare the masses of the observed degradants with known degradation products of similar benzoxazinones, such as 2-aminophenoxazin-3-one (APO).[3][5][7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A1: 5-Amino-2H-benzo[b]oxazin-3(4H)-one is generally stable as a solid under standard laboratory conditions.[1] However, in solution, its stability is influenced by factors such as pH, temperature, light, and the solvent used. It is particularly sensitive to strong acids and bases.[1]
Q2: What are the recommended storage conditions for solutions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A2: For short-term storage (days to a week), it is recommended to store solutions at 2-8°C and protected from light.[2] For longer-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A3: The benzoxazinone ring is susceptible to hydrolysis, a reaction that is often catalyzed by acid or base. Therefore, the stability of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in solution is expected to be optimal at a neutral or near-neutral pH. Extreme pH values should be avoided to prevent rapid degradation.
Q4: Is 5-Amino-2H-benzo[b]oxazin-3(4H)-one sensitive to light?
Data Presentation
While specific quantitative stability data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the public domain, the following table provides a template for summarizing data from a forced degradation study.
Table 1: Summary of Forced Degradation Study Results for 5-Amino-2H-benzo[b]oxazin-3(4H)-one
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product(s) (if identified) |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | |||
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | |||
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | |||
| Thermal Degradation (e.g., 80°C in solution, 48h) | |||
| Photolytic Degradation (e.g., ICH Q1B conditions) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Materials:
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5-Amino-2H-benzo[b]oxazin-3(4H)-one
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Solvents (e.g., Methanol, Acetonitrile, Water)
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Acids (e.g., Hydrochloric acid)
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Bases (e.g., Sodium hydroxide)
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Oxidizing agent (e.g., Hydrogen peroxide)
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HPLC or UPLC system with a suitable detector (e.g., DAD or MS)
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Photostability chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
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Thermal Degradation: Dilute an aliquot of the stock solution in a suitable solvent and heat at an elevated temperature (e.g., 80°C) for a defined period.
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Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10] A dark control sample should be stored under the same conditions but protected from light.
-
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Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating chromatographic method (e.g., HPLC-UV or LC-MS).
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and the number of degradation products formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of 2-benzoxazolinone to 2-amino-(3H)-phenoxazin-3-one and 2-acetylamino-(3H)-phenoxazin-3-one in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
"avoiding byproduct formation in benzoxazinone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzoxazinone synthesis, with a primary focus on avoiding byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzoxazinones, providing potential causes and actionable solutions.
Issue 1: Formation of Dihydrobenzoxazinone Byproduct
Problem: A significant amount of a dihydrobenzoxazinone byproduct is observed, often as an inseparable mixture with the desired benzoxazinone. This is particularly common when synthesizing benzoxazinones from anthranilic acids and orthoesters.[1][2]
Root Cause Analysis:
The reaction between an anthranilic acid and an orthoester proceeds through a dihydrobenzoxazinone intermediate. The final step is the elimination of an alcohol molecule (e.g., ethanol) to form the aromatic benzoxazinone ring.[1][2] However, this elimination can be slow or incomplete under certain conditions, leading to the accumulation of the dihydro byproduct.
Several factors can influence the formation of this byproduct:
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Electronic Effects: Electron-withdrawing groups on the anthranilic acid ring decrease the electron density on the nitrogen atom, which can hinder the final elimination step and favor the persistence of the dihydro intermediate.[1][2]
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Reaction Time: Shorter reaction times may not be sufficient for the complete conversion of the dihydro intermediate to the final benzoxazinone.[1]
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Steric Hindrance: Bulky substituents on either the anthranilic acid or the orthoester can sterically impede the elimination reaction.
Troubleshooting and Optimization:
| Parameter | Suggested Solution | Expected Outcome |
| Reaction Time | Increase the reaction time and monitor the progress by TLC or LC-MS. | Allows for the complete conversion of the dihydro intermediate to the benzoxazinone. A study on the reaction of anthranilic acid with triethyl orthobenzoate showed that a 24-hour reaction time yielded the dihydro product, while extending it to 48 hours produced the desired benzoxazinone.[1] |
| Temperature | Systematically increase the reaction temperature in small increments. | Higher temperatures can provide the necessary activation energy for the elimination step. |
| Catalyst | If using an acid catalyst (e.g., acetic acid), ensure it is present in a sufficient amount. Consider screening other Brønsted or Lewis acid catalysts. | An appropriate catalyst can facilitate the dehydration of the dihydro intermediate. |
| Purification | If an inseparable mixture is obtained, consider derivatization of the mixture to facilitate separation, followed by regeneration of the desired product. Alternatively, explore different chromatography conditions (e.g., different solvent systems or stationary phases like alumina). | May allow for the isolation of the pure benzoxazinone. |
Experimental Protocol to Minimize Dihydrobenzoxazinone Formation:
This protocol is adapted from the synthesis of 2-substituted-4H-benzo[d][3][4]oxazin-4-ones from anthranilic acids and orthoesters.[1]
-
Reagents:
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Substituted Anthranilic Acid (1 equivalent)
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Orthoester (2.0–4.5 equivalents)
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Acetic Acid (2.6 equivalents, for thermal conditions)
-
-
Thermal Conditions:
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Combine the anthranilic acid, orthoester, and acetic acid in a round-bottom flask.
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Heat the mixture at 100 °C for an extended period (e.g., 48 hours or more), monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
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Purify the product by column chromatography or recrystallization.
-
-
Microwave Conditions:
-
Combine the anthranilic acid and orthoester in a microwave-safe vessel.
-
Heat the mixture at 100 °C (400 W) in a microwave reactor for 1-3 hours.
-
Monitor the reaction to ensure complete conversion of the dihydro intermediate.
-
After cooling, purify the product.
-
Issue 2: Ring-Opening of the Benzoxazinone Ring
Problem: The desired benzoxazinone product undergoes ring-opening, leading to the formation of N-acylanthranilic acid or other related byproducts. This is a common issue, especially when nucleophiles are present in the reaction mixture or during workup.[3][5]
Root Cause Analysis:
The benzoxazinone ring is an ester and an aminal, making it susceptible to nucleophilic attack at the C2 and C4 positions.[6] The presence of water, alcohols, or amines can lead to the hydrolysis or aminolysis of the ring, resulting in the formation of the corresponding N-acylanthranilic acid or its derivatives.[3][5]
Factors contributing to ring-opening include:
-
Presence of Nucleophiles: Water, alcohols (from the orthoester reaction or as a solvent), and amines are common nucleophiles that can attack the benzoxazinone ring.
-
Substituent at C2: Benzoxazinones with a hydrogen or a small alkyl group at the 2-position are generally more susceptible to nucleophilic attack and ring-opening.[6]
-
Reaction pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.
-
Workup Procedure: Using aqueous solutions during workup can lead to hydrolysis if the product is not quickly extracted into an organic solvent.
Troubleshooting and Optimization:
| Parameter | Suggested Solution | Expected Outcome |
| Reaction Conditions | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the presence of water, which can act as a nucleophile and cause hydrolysis. |
| Workup | Minimize contact with aqueous solutions. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the organic product in the aqueous phase and perform the extraction quickly. Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation. | Reduces the risk of hydrolysis during product isolation. |
| Purification | If the ring-opened product (N-acylanthranilic acid) is formed, it can often be separated from the benzoxazinone by column chromatography. The acidic nature of the byproduct can also be exploited for separation by performing a mild basic wash (e.g., with a dilute NaHCO₃ solution) to extract the acidic byproduct into the aqueous phase. However, care must be taken as the benzoxazinone itself might be sensitive to base. | Isolation of the pure benzoxazinone from the acidic byproduct. |
| Reagent Stoichiometry | In syntheses starting from anthranilic acid and an acyl chloride, using a slight excess of the acylating agent can sometimes help to drive the cyclization to completion and minimize the presence of unreacted anthranilic acid which could potentially react with the product. | Improved yield of the desired benzoxazinone. |
Optimized Protocol for Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride: [7][8]
This method is commonly used for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one and is designed to minimize side reactions.
-
Reagents:
-
Anthranilic Acid
-
Acetic Anhydride (in excess)
-
-
Procedure:
-
In a round-bottom flask, combine anthranilic acid and an excess of acetic anhydride.
-
Reflux the mixture at approximately 130 °C for 3 hours.[7]
-
Monitor the reaction by TLC (e.g., using a 1:2 ethyl acetate/hexane solvent system).
-
After the reaction is complete, remove the excess acetic anhydride under high vacuum.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by extraction with petroleum ether.[7]
-
Frequently Asked Questions (FAQs)
Q1: My benzoxazinone synthesis has a low yield. What are the most common causes?
A1: Low yields in benzoxazinone synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Byproduct formation: As discussed in the troubleshooting guides, the formation of dihydrobenzoxazinones or ring-opened products can significantly reduce the yield of the desired product.
-
Suboptimal reaction conditions: The temperature, solvent, or catalyst may not be optimal for your specific substrates. A systematic optimization of these parameters is often necessary.
-
Purity of starting materials: Impurities in the anthranilic acid or the acylating/cyclizing agent can interfere with the reaction. Ensure your starting materials are of high purity.
-
Product degradation: Benzoxazinones can be sensitive to harsh reaction conditions or prolonged heating.
Q2: I observe the formation of a quinazolinone in my reaction. Why is this happening and how can I avoid it?
A2: Quinazolinones are often synthesized from benzoxazinones by reacting them with amines.[3] If your reaction mixture contains a source of ammonia or a primary amine (for instance, as an impurity or a side-product from a degradation reaction), it can react with your benzoxazinone product to form the corresponding quinazolinone.
To avoid this:
-
Ensure all your reagents and solvents are free from amine impurities.
-
If you are using a nitrogen-containing reagent, ensure it is not one that can generate ammonia or a primary amine under the reaction conditions.
-
If the quinazolinone is formed during the workup, avoid using ammonia-based solutions for quenching or pH adjustment.
Q3: What is the best way to purify my benzoxazinone product?
A3: The optimal purification method depends on the specific properties of your benzoxazinone and the nature of the impurities. Common methods include:
-
Recrystallization: This is often an effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found. Ethanol is a commonly used solvent for recrystallizing benzoxazinones.[7]
-
Column Chromatography: Silica gel column chromatography is widely used to separate the benzoxazinone from byproducts and unreacted starting materials. A variety of solvent systems can be employed, often consisting of mixtures of hexanes and ethyl acetate.
-
Acid-Base Extraction: If the primary impurity is the ring-opened N-acylanthranilic acid, a careful wash with a weak aqueous base (like sodium bicarbonate solution) can selectively remove the acidic impurity. However, this should be done cautiously as the benzoxazinone itself may be sensitive to the base.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key chemical transformations and troubleshooting logic discussed in this guide.
Caption: Key pathways in benzoxazinone synthesis and common byproduct formations.
Caption: A logical workflow for troubleshooting low yields in benzoxazinone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 6. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. The content is tailored for researchers, scientists, and drug development professionals.
Synthetic Pathway Overview
A common and practical approach for the synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one on a larger scale involves a multi-step process. This pathway begins with the readily available 2-aminophenol, proceeds through the formation of the benzoxazinone ring, followed by nitration, and concludes with the reduction of the nitro group to the desired amine.
Caption: Synthetic route to 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Experimental Protocols
Step 1: Synthesis of 2H-Benzo[b]oxazin-3(4H)-one
Reaction:
Caption: Formation of the benzoxazinone ring.
Procedure:
-
In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the reactor with 2-aminophenol (1.0 eq) and a mixture of dioxane and water (e.g., 1:1 v/v).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in dioxane, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature does not exceed 20 °C.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and slowly add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2H-Benzo[b]oxazin-3(4H)-one.
Step 2: Synthesis of 5-Nitro-2H-benzo[b]oxazin-3(4H)-one
Reaction:
Caption: Nitration of the benzoxazinone ring.
Procedure:
-
In a clean and dry reactor, add concentrated sulfuric acid and cool it to 0 °C.
-
Slowly add 2H-Benzo[b]oxazin-3(4H)-one (1.0 eq) in portions, keeping the temperature below 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate vessel and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the reactor, maintaining the internal temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 3: Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
Reaction:
Caption: Reduction of the nitro group.
Procedure:
-
Charge a reactor with 5-Nitro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) and ethanol.
-
Heat the mixture to 50-60 °C and add iron powder (3.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount) dropwise. An exotherm may be observed.
-
Maintain the reaction at reflux and monitor its progress by TLC or HPLC.
-
After completion, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2H-Benzo[b]oxazin-3(4H)-one | Incomplete reaction. | Ensure dropwise addition of chloroacetyl chloride at low temperature. Increase reaction time or temperature slightly. |
| Side reactions (e.g., N,O-diacylation). | Maintain a stoichiometric amount of chloroacetyl chloride. | |
| Product loss during workup. | Ensure complete precipitation by adding sufficient water and cooling. Use an appropriate solvent for washing. | |
| Step 2: Formation of multiple nitro isomers | Incorrect nitration temperature. | Strictly maintain the reaction temperature between 0-5 °C. |
| Improper addition of nitrating mixture. | Add the nitrating mixture slowly and dropwise with efficient stirring. | |
| Step 2: Incomplete nitration | Insufficient nitrating agent. | Use a slight excess of the nitrating mixture (e.g., 1.1 eq of nitric acid). |
| Short reaction time. | Increase the stirring time at 0-5 °C and monitor by TLC/HPLC. | |
| Step 3: Incomplete reduction of the nitro group | Inactive reducing agent. | Use freshly activated iron powder. If using catalytic hydrogenation, ensure the catalyst is not poisoned. |
| Insufficient amount of reducing agent. | Increase the equivalents of the reducing agent. | |
| Step 3: Product degradation | Over-reduction or side reactions. | Monitor the reaction closely and stop it once the starting material is consumed. Control the temperature and pH during the reaction. |
| General: Difficulty in purification | Presence of persistent impurities. | For the final product, consider recrystallization from a suitable solvent system (e.g., ethanol/water). Column chromatography may be necessary for high purity. |
| Tar formation. | Ensure all reactions are carried out under an inert atmosphere if reagents are sensitive to air. Maintain proper temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for ensuring good yield and purity?
A1: The nitration step (Step 2) is arguably the most critical. Precise temperature control is essential to minimize the formation of unwanted isomers, which can be difficult to separate from the desired 5-nitro product.
Q2: Can I use a different reducing agent in Step 3?
A2: Yes, other reducing agents can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and clean alternative to iron and acid. Tin(II) chloride in hydrochloric acid is another option. The choice of reducing agent may depend on the scale of the reaction and the available equipment.
Q3: How can I monitor the progress of these reactions effectively?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reactions at each step. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the main safety precautions to consider during this scale-up synthesis?
A4:
-
Step 1: Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Step 2: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids. Strict temperature control is crucial to prevent runaway reactions. The addition of the nitrating mixture must be done slowly and carefully.
-
Step 3: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and ensure proper grounding of equipment to prevent static discharge. If using iron/acid, the reaction can be vigorous and may produce hydrogen gas.
Q5: I am observing a dark-colored reaction mixture in Step 3. Is this normal?
A5: Yes, it is common for the reduction of nitro compounds with iron to produce a dark, often black or dark brown, reaction mixture due to the formation of iron oxides. The color should lighten after filtration to remove the iron salts.
Q6: What is a suitable solvent for recrystallizing the final product, 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A6: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of amino-substituted aromatic compounds. The optimal solvent system should be determined experimentally on a small scale.
"resolving inconsistencies in biological assays with 5-Amino-2H-benzo[b]oxazin-3(4H)-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in biological assays involving 5-Amino-2H-benzo[b]oxazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-Amino-2H-benzo[b]oxazin-3(4H)-one to consider before starting an assay?
A1: It is crucial to be aware of the following properties to ensure consistent and reliable assay results.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Typically a crystalline solid. | [2] |
| Solubility | Soluble in polar solvents like water and methanol. | [2] |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Q2: What is the recommended procedure for preparing a stock solution of 5-Amino-2H-benzo[b]oxazin-3(4H)-one?
A2: To ensure complete solubilization and minimize precipitation, follow these steps:
-
Solvent Selection: While soluble in polar solvents, for cell-based assays, it is common to first dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Dissolution: Warm the solution gently (e.g., to 37°C) and vortex or sonicate to ensure complete dissolution. Visually inspect the solution for any particulates.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium from the DMSO stock. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[3]
Q3: Could the amino group on 5-Amino-2H-benzo[b]oxazin-3(4H)-one affect my assay?
A3: Yes, the primary amino group can influence assay outcomes. Amino acids can act as buffers, reacting with acids and bases to maintain a near-constant pH.[4][5] The amino group of 5-Amino-2H-benzo[b]oxazin-3(4H)-one could potentially alter the local pH of your assay, especially if the buffering capacity of your system is low. Additionally, the amino group can act as a nucleophile in substitution reactions.[2]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: I am observing significant variability between replicate wells and between experiments. What could be the cause?
A: High variability can stem from several factors, often related to compound handling and assay conditions.
Troubleshooting Steps:
-
Check Compound Solubility: Poor solubility is a common cause of inconsistent results.[6]
-
Action: Visually inspect your stock and working solutions for any signs of precipitation. Before use, briefly centrifuge the stock solution and draw from the supernatant. Consider performing a solubility test at the highest assay concentration.
-
-
Ensure Homogeneous Cell Seeding: In cell-based assays, inconsistent cell numbers per well are a major source of variability.
-
Action: Ensure your cell suspension is thoroughly mixed before and during plating. Use a consistent plating technique and allow cells to settle evenly.
-
-
Standardize Incubation Times: Inconsistent timing, especially for kinetic assays, can introduce significant errors.
-
Action: Use a multichannel pipette or automated liquid handling system for simultaneous addition of reagents. Standardize all incubation periods precisely.
-
-
Assess Reagent Stability: Degradation of the compound or other critical reagents can lead to drift in the assay signal.[7]
-
Action: Aliquot reagents to minimize freeze-thaw cycles. Protect light-sensitive components, including 5-Amino-2H-benzo[b]oxazin-3(4H)-one, from light during storage and handling.
-
Issue 2: High Background Signal in Fluorescence-Based Assays
Q: My fluorescence-based assay shows high background noise in wells containing 5-Amino-2H-benzo[b]oxazin-3(4H)-one, even in my "no enzyme" or "no cell" controls. Why is this happening?
A: High background can be caused by the intrinsic fluorescence of the compound (autofluorescence) or interactions with assay components.
Troubleshooting Steps:
-
Evaluate Compound Autofluorescence: The benzoxazinone core is an aromatic structure that may exhibit intrinsic fluorescence.
-
Action: Measure the fluorescence of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in your assay buffer at the excitation and emission wavelengths of your fluorophore. If it is autofluorescent, you may need to subtract this background signal from your experimental wells.
-
-
Optimize Plate Choice: The type of microplate can significantly impact background fluorescence.
-
Action: For fluorescence assays, always use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background.[8]
-
-
Check for Contamination: Reagents or water contaminated with fluorescent impurities can elevate the background.
-
Action: Use high-purity, sterile-filtered reagents and water. Test individual buffer components for intrinsic fluorescence.[9]
-
-
Adjust Instrument Settings: Inappropriate gain settings on the plate reader can amplify background noise.
-
Action: Optimize the gain setting using your control wells (with and without the fluorophore) to achieve a good signal-to-noise ratio without saturating the detector.
-
Hypothetical Data Illustrating Autofluorescence Interference:
| Condition | Raw Fluorescence Units (RFU) |
| Blank (Buffer Only) | 50 |
| 10 µM Compound in Buffer | 350 |
| Positive Control (Enzyme + Substrate) | 1500 |
| Positive Control + 10 µM Compound | 1800 |
In this example, the compound itself contributes 300 RFU to the signal, which must be accounted for in the data analysis.
Issue 3: Unexpected or Non-Reproducible Dose-Response Curves
Q: The dose-response curve for 5-Amino-2H-benzo[b]oxazin-3(4H)-one is flat, or the IC50 value shifts between experiments. What should I investigate?
A: Inconsistent dose-response curves often point to issues with compound concentration, stability, or interactions with the assay system.
Troubleshooting Steps:
-
Verify Compound Concentration and Stability:
-
Action: Confirm the accuracy of your serial dilutions. Assess the stability of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in the assay buffer over the time course of the experiment. An unstable compound will result in a lower effective concentration over time.
-
-
Consider Non-Specific Binding: The compound may be binding to the plasticware or other proteins in the assay, reducing its free concentration.
-
Action: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer, if compatible with your system. You can also include bovine serum albumin (BSA) to block non-specific binding sites.
-
-
Rule out Assay Artifacts: At high concentrations, some compounds can form aggregates that may interfere with the assay, leading to a "false positive" or an unusual dose-response shape.
-
Action: Perform a counter-screen, for example, by testing the compound in the absence of the target enzyme or cells to see if it still produces a signal.[7] Visually inspect the wells at high compound concentrations for any signs of precipitation.
-
Experimental Protocols
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one against a purified enzyme.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Perform serial dilutions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in assay buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4X compound dilutions or vehicle control to the wells of a black, clear-bottom microplate.
-
Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" controls. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic or endpoint signal at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Reporter Gene Assay
This protocol outlines a method to evaluate the effect of 5-Amino-2H-benzo[b]oxazin-3(4H)-one on a specific signaling pathway using a luciferase reporter cell line.
-
Cell Seeding:
-
Plate cells in a white, clear-bottom 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5-Amino-2H-benzo[b]oxazin-3(4H)-one in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for the desired duration (e.g., 6-24 hours). Include a vehicle control.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a measure of cell viability (e.g., from a parallel cytotoxicity assay) if the compound affects cell health.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. chemscene.com [chemscene.com]
- 2. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. benchchem.com [benchchem.com]
"interpreting complex NMR spectra of 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives"
A6: Besides impurities, the presence of rotamers is a common phenomenon in molecules containing amide or lactam groups. [11]* Restricted C-N Bond Rotation: The C-N bond in the lactam ring has partial double-bond character, which can slow rotation on the NMR timescale. [12]This can lead to two distinct sets of signals for the substituents on and near the nitrogen atom, corresponding to different rotational isomers (rotamers). [13][14]* Variable Temperature (VT) NMR: To confirm the presence of rotamers, acquire spectra at different temperatures. [1]As the temperature increases, the rate of rotation around the C-N bond increases. If the extra peaks are due to rotamers, they will broaden and eventually coalesce into a single set of averaged signals at a sufficiently high temperature. [12]
Quantitative Data Tables
Note: The following data are typical ranges and may vary based on substitution and solvent.
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges
| Atom Position (See Diagram) | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| C=O (Carbonyl) | - | 165 - 175 | Quaternary carbon, no attached proton. |
| -NH- (Lactam) | 8.0 - 11.0 | - | Broad signal, exchangeable with D₂O. |
| -NH₂ (Amino) | 3.5 - 5.5 | - | Broad signal, exchangeable with D₂O. |
| -O-CH₂- | 4.5 - 5.0 | 65 - 75 | Typically a singlet if no adjacent protons. |
| Aromatic C-H | 6.5 - 8.0 | 110 - 150 | Shifts depend on substitution pattern. |
| Aromatic C-NH₂ | - | 135 - 150 | Quaternary carbon. |
| Aromatic C-O | - | 140 - 155 | Quaternary carbon. |
| Other Aromatic C | - | 115 - 130 | Quaternary carbons at ring junctions. |
Table 2: Typical ¹H-¹H Coupling Constants (J)
| Coupling Type | Description | Typical Value (Hz) |
| ³J (ortho) | Coupling between adjacent aromatic protons. | 6.0 - 10.0 Hz [11] |
| ⁴J (meta) | Coupling between aromatic protons separated by two bonds. | 1.0 - 3.0 Hz [12] |
| ⁵J (para) | Coupling between aromatic protons separated by three bonds. | < 1.0 Hz (often not resolved) |
| ²J (geminal) | Coupling between non-equivalent protons on the same carbon. | -10 to -15 Hz (if CH₂ protons are diastereotopic) [8] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filter Sample: Use a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom. Draw the sample solution into the pipette and carefully transfer it into a clean, dry NMR tube, filtering out any particulate matter.
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: D₂O Exchange for Identifying NH/OH Protons
-
Acquire Initial Spectrum: Prepare your sample as described above and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Uncap it and add one drop of deuterium oxide (D₂O).
-
Mix Thoroughly: Recap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may require minor re-shimming. Acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare Spectra: Overlay the two spectra. The signals corresponding to exchangeable protons (NH, NH₂, OH) will have disappeared or significantly diminished in the second spectrum. [5]
Visualizations
Experimental & Logic Workflows
Caption: General experimental workflow for NMR structure elucidation.
Caption: Logical relationships between 2D NMR experiments for structure determination.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Duke NMR Center Coupling constants [sites.duke.edu]
Validation & Comparative
Validating the Mechanism of Action of a Novel 2H-benzo[b]oxazin-3(4H)-one Derivative as a Potent and Selective CDK9 Inhibitor
Validating the Mechanism of Action of a Novel 2H-benzo[b][1][2]oxazin-3(4H)-one Derivative as a Potent and Selective CDK9 Inhibitor
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a comprehensive analysis of the mechanism of action of a novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivative, compound 32k , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of its performance against other known CDK9 inhibitors and detailing the experimental protocols for validating its mechanism of action.
Introduction to CDK9 Inhibition in Hematologic Malignancies
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a critical role in releasing promoter-proximally paused RNA Polymerase II (RNAPII) by phosphorylating its C-terminal domain (CTD) at the Serine 2 position (p-Ser2-RNAPII). This phosphorylation event is essential for the productive elongation of transcription for a multitude of genes, including many short-lived anti-apoptotic proteins and oncoproteins that are crucial for the survival of cancer cells.
In many hematologic malignancies, cancer cells are highly dependent on the continuous transcription of genes like MCL-1 and MYC for their survival and proliferation. Therefore, inhibiting CDK9 presents a promising therapeutic strategy to induce apoptosis in these cancer cells. A novel series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent CDK9 inhibitors, with compound 32k emerging as a lead candidate.[3] This guide focuses on the experimental validation of the mechanism of action of this compound.
Comparative Analysis of CDK9 Inhibitors
Compound 32k , a derivative of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, has demonstrated high potency and selectivity for CDK9. To contextualize its performance, the following table compares its in vitro activity (IC50) with other notable CDK9 inhibitors that are either in clinical development or widely used as research tools.
| Compound | Target Kinase | IC50 (nM) | Development Stage / Note |
| Compound 32k | CDK9 | Potent (specific value not publicly available) | Preclinical; 2H-benzo[b][1][2]oxazin-3(4H)-one derivative [3] |
| Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | 3 (for CDK9) | Clinical Trials[4] |
| Dinaciclib (SCH727965) | CDK1, 2, 5, 9 | 4 (for CDK9/CycT1) | Clinical Trials |
| Enitociclib (VIP152) | Selective CDK9 | Potent | Phase 1 Clinical Trials[5][6] |
| AZD4573 | Selective CDK9 | Potent | Phase 2 Clinical Trials[1] |
Validating the Mechanism of Action: A Step-by-Step Experimental Workflow
The following sections detail the key experiments required to validate the mechanism of action of a putative CDK9 inhibitor like compound 32k .
In Vitro Kinase Assay: Direct Target Engagement
The initial step is to determine the direct inhibitory effect of the compound on the kinase activity of CDK9. This is typically achieved through an in vitro kinase assay.
Experimental Protocol: TR-FRET-Based CDK9 Kinase Assay (e.g., Adapta™ Universal Kinase Assay)
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP and a suitable peptide substrate (e.g., CDK7/9tide)
-
Test compound (e.g., Compound 32k) serially diluted in DMSO
-
TR-FRET detection reagents (Europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the TR-FRET detection solution containing EDTA, the Eu-anti-ADP antibody, and the ADP tracer.
-
Incubate for 30-60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on a TR-FRET capable plate reader.
-
-
Data Analysis:
-
The amount of ADP produced is inversely proportional to the TR-FRET signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assays: Phenotypic Effects and Target Engagement in a Biological Context
Once direct inhibition of CDK9 is confirmed, the next step is to assess the compound's effect on cancer cells that are known to be dependent on CDK9 activity.
This assay determines the cytotoxic or cytostatic effect of the compound on cancer cell lines, such as the MV4-11 acute myeloid leukemia cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
MV4-11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Compound 32k)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of Sorenson's glycine buffer and SDS)
-
96-well plates
-
-
Procedure:
-
Seed MV4-11 cells into a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50).
-
To confirm that the observed cellular effects are due to the inhibition of CDK9, the levels of key downstream proteins should be analyzed.
Experimental Protocol: Western Blot for p-Ser2-RNAPII, Mcl-1, and c-Myc
-
Reagents and Materials:
-
MV4-11 cells
-
Test compound (e.g., Compound 32k)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Ser2-RNAPII, anti-Mcl-1, anti-c-Myc, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting equipment
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MV4-11 cells with the test compound at various concentrations for a short duration (e.g., 4-6 hours, due to the short half-life of the target proteins).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
A dose-dependent decrease in the levels of p-Ser2-RNAPII, Mcl-1, and c-Myc following treatment with the compound validates the on-target effect of the CDK9 inhibitor.[3]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of CDK9 Inhibition
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how its inhibition by compounds like 32k leads to apoptosis in dependent cancer cells.
Caption: CDK9-mediated transcriptional elongation and its inhibition by Compound 32k.
Experimental Workflow for Validating a CDK9 Inhibitor
This diagram outlines the logical flow of experiments to confirm the mechanism of action of a novel CDK9 inhibitor.
Caption: Experimental workflow for the validation of a novel CDK9 inhibitor.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the mechanism of action of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, such as compound 32k , as potent and selective CDK9 inhibitors. By combining direct enzymatic inhibition assays with cellular assays that measure phenotypic outcomes and on-target engagement, researchers can confidently establish the compound's mechanism of action. The promising preclinical data for this class of compounds, benchmarked against other CDK9 inhibitors, highlights their potential as a valuable therapeutic strategy for hematologic malignancies.
References
- 1. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cllsociety.org [cllsociety.org]
- 6. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Biological Activity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and Other Benzoxazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological profile of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and other notable benzoxazinone derivatives. While direct and extensive experimental data on the 5-amino substituted variant is limited in publicly accessible literature, this comparison leverages data from structurally related benzoxazinones to provide a comprehensive and insightful analysis of its potential therapeutic applications. The guide will delve into the anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties of this class of compounds, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
The following tables summarize the quantitative data for various benzoxazinone derivatives across different biological assays. This data provides a basis for comparing the potency and spectrum of activity of different substitutions on the benzoxazinone core.
Table 1: Anticancer Activity of Benzoxazinone Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][1]oxazin-4-one | HeLa | Not Specified | [2] |
| 7-nitro-2-aryl-4H-benzo[d][1]oxazin-4-ones (various) | HeLa | 28.54 - 44.67 (% inhibition) | [2] |
| Benzoxazinone-Pyrimidinedione Hybrid (7af) | - | - | [3] |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine (4e) | MCF-7 | 8.60 ± 0.75 | [4] |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine (4e) | MDA-MB-231 | 6.30 ± 0.54 | [4] |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine (4i) | MCF-7 | 9.85 ± 0.69 | [4] |
| 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1]oxazine (4g) | MDA-MB-231 | 8.52 ± 0.62 | [4] |
| 4-phenyl-2H-benzo[b][5]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | 0.00063 | [2] |
| Amino quinazolinone derivative 7 | HepG2, MCF-7, HCT-29 | < 10 | [6] |
| Amino quinazolinone derivative 15 | HepG2, MCF-7, HCT-29 | < 10 | [6] |
Table 2: Antimicrobial Activity of Benzoxazinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Triazole functionalized 2H-benzo[b][5]oxazin-3(4H)-ones (9c, 9d, 9e) | Staphylococcus aureus | Not Specified | [5] |
| 1,4-benzoxazin-2-one derivatives (1a-n) | M. tuberculosis H37Ra | 2 | [7] |
| 1,4-benzoxazin-2-one derivatives (1a-n) | M. tuberculosis H37Rv | 2 | [7] |
| 1,4-benzoxazin-2-one derivatives (1a-n) | Isoniazid-resistant M. tuberculosis | 2-8 | [7] |
Note: Specific MIC values for 5-Amino-2H-benzo[b]oxazin-3(4H)-one against common bacterial or fungal strains are not detailed in the available literature.
Table 3: Anti-inflammatory Activity of Benzoxazinone Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 2H-1,4-benzoxazin-3(4H)-one-triazole hybrid (e2) | NO Production (LPS-induced BV-2 cells) | Not Specified | [1] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole hybrid (e16) | NO Production (LPS-induced BV-2 cells) | Not Specified | [1] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole hybrid (e20) | NO Production (LPS-induced BV-2 cells) | Not Specified | [1] |
| Benzoxazolone derivative (3d) | IL-6 Inhibition | 5.43 ± 0.51 | [8] |
| Benzoxazolone derivative (3g) | IL-6 Inhibition | 5.09 ± 0.88 | [8] |
Note: Quantitative anti-inflammatory data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one is not available in the reviewed sources.
Table 4: Enzyme Inhibitory Activity of Benzoxazinone Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Benzoxazinone derivatives (1-18) | α-chymotrypsin | IC₅₀: 6.5 - 341.1 µM | [9] |
| Benzoxazinone derivatives (1-18) | α-chymotrypsin | Kᵢ: 4.7 - 341.2 µM | [9] |
| 4-phenyl-2H-benzo[b][5]oxazin-3(4H)-one derivative (8d-1) | PI3Kα | IC₅₀: 0.63 nM | [2] |
| 2H-1,4-Benzoxazin-3(4H)-one derivative (7d) | Acetylcholinesterase (hAChE) | Kᵢ: 20.2 ± 0.9 µM | [1] |
| Benzoxazinone-Pyrimidinedione Hybrid (7af) | Nicotiana tabacum PPO (NtPPO) | Kᵢ: 14 nM | [3] |
| Benzoxazinone-Pyrimidinedione Hybrid (7af) | human PPO (hPPO) | Kᵢ: 44.8 µM | [3] |
Note: There is no specific enzyme inhibition data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one in the provided search results. However, its use as an intermediate for kinase inhibitors suggests its potential in this area.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of benzoxazinone derivatives.
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for another 24 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher should be used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a common technique to determine MIC values.[12]
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the benzoxazinone compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[13]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Principle: This assay measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in cells, typically macrophages (like RAW 264.7), stimulated with an inflammatory agent such as lipopolysaccharide (LPS). NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15]
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 × 10⁵ cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzoxazinone derivatives for 1-2 hours.[16] Subsequently, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[15]
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well.[15] Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[17]
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development.[16] Measure the absorbance at 540-550 nm using a microplate reader.[16][18]
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.
Signaling Pathways and Mechanisms of Action
Benzoxazinone derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Activity Signaling Pathway
Many benzoxazinone derivatives exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Key molecular targets include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, and enzymes like topoisomerase II, which is involved in DNA replication.[2][6] Some derivatives also induce apoptosis through the activation of p53 and caspases.[6]
Caption: Anticancer mechanism of benzoxazinones.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of certain benzoxazinone derivatives are mediated through the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the activation of the Nrf2-HO-1 pathway, which helps in reducing oxidative stress.[1] This leads to the downregulation of inflammatory enzymes like iNOS and COX-2, and a subsequent decrease in the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1]
Caption: Anti-inflammatory mechanism of benzoxazinones.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel benzoxazinone compounds.
Caption: General experimental workflow.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. dovepress.com [dovepress.com]
- 17. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.6. Nitric Oxide Assay [bio-protocol.org]
Structure-Activity Relationship (SAR) of 5-Amino-2H-benzo[b]oxazin-3(4H)-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic framework in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs and related derivatives, focusing on their anticancer and antioxidant properties. The information is compiled from recent studies to aid in the rational design of novel therapeutic agents.
Comparative Biological Activities
Recent research has highlighted the potential of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways.[3] Additionally, modifications of this scaffold have yielded compounds with significant antioxidant and anticancer activities against various cell lines.[4][5]
Anticancer Activity as PI3Kα Inhibitors
A study focused on the development of PI3Kα inhibitors synthesized two series of compounds based on the 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffolds.[3] The antiproliferative activities of these compounds were evaluated against HCT-116, MDA-MB-231, and SNU638 cancer cell lines.[3] Compound 7f emerged as a particularly potent derivative, demonstrating a dose-dependent decrease in the phosphorylation of Akt (T308), a downstream target of PI3K.[3] Molecular docking studies suggested that the potency of 7f is due to four key hydrogen bonding interactions with the PI3K enzyme.[3]
General Anticancer and Antioxidant Activities
Investigations into 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that substitutions on the scaffold significantly influence their anticancer potency.[5] A key finding was that the presence of hydroxyl groups on ring A and ring B, along with a para-amino group on ring C, enhanced the biological activity.[5] Specifically, molecule 14f from this series showed potent anticancer activity against a panel of cancer cell lines including PC-3, MDA-MB-231, and U-87 MG.[5]
Furthermore, C-3 tethered 2-oxo-benzo[1][2]oxazine analogs have been identified as effective antioxidants.[4] SAR studies on these compounds indicated that electron-withdrawing groups tend to increase antioxidant activity.[4]
Tabulated SAR Data
For a clear comparison, the following table summarizes the key structure-activity relationships of 5-Amino-2H-benzo[b]oxazin-3(4H)-one analogs and related structures.
| Scaffold Modification | Position of Modification | Substituent Effect on Activity | Biological Target/Activity | Reference |
| 2H-benzo[b][1][2]oxazin-3(4H)-one | - | Core scaffold for PI3Kα inhibition | PI3Kα | [3] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | Ring A (C7) | Electron-donating groups (e.g., OMe) are favored | Anticancer | [5] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | Ring A and B | Inclusion of hydroxyl groups is beneficial | Anticancer | [5] |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | Ring C (para-position) | Amino group significantly enhances potency | Anticancer | [5] |
| C-3 Tethered 2-oxo-benzo[1][2]oxazine | Various | Electron-withdrawing groups increase activity | Antioxidant | [4] |
Experimental Protocols
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine Derivatives[3]
A general synthetic route involves the reaction of appropriate starting materials to construct the core heterocyclic scaffold. For instance, two series of compounds containing the 2H-benzo[b][1][2]oxazin-3(4H)-one and 2H-benzo[b][1][2]oxazine scaffolds were synthesized for biological evaluation.[3]
Synthesis of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[5]
A synthetic pathway for novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds has been developed.[5] The key step involves a Buchwald–Hartwig cross-coupling reaction between substituted bromobenzenes and various 1,4-benzoxazines.[5] The 1,4-benzoxazine precursors are generated from a cascade hydrogenation and reductive amination one-pot reaction.[5]
In Vitro Antiproliferative Assay[3]
The antiproliferative activities of the synthesized compounds were evaluated against three human cancer cell lines: HCT-116 (colon cancer), MDA-MB-231 (breast cancer), and SNU638 (gastric cancer).[3] The specific experimental details for such assays typically involve cell viability assays like the MTT or SRB assay after a defined period of compound exposure.
PI3Kα Kinase Assay[3]
To confirm the mechanism of action, a PI3K kinase assay was performed for the most potent compounds.[3] This assay measures the ability of the compounds to inhibit the enzymatic activity of PI3Kα, often by quantifying the phosphorylation of its substrate.
Antioxidant Activity Assay[4]
The in vitro antioxidant activities of C-3 tethered 2-oxo-benzo[1][2]oxazine analogs were evaluated using the DPPH free radical scavenging assay and the FRAP assay.[4]
Visualizing SAR and Experimental Workflow
General SAR of 2H-benzo[b]oxazin-3(4H)-one Analogs
References
- 1. 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 2. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies [frontiersin.org]
- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Benzoxazinone Derivatives: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. Among the myriad of heterocyclic compounds, 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives have emerged as a promising scaffold, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of the in vivo efficacy of benzoxazinone derivatives, contextualizing their performance against alternative therapeutic strategies and presenting the foundational experimental data.
While specific in vivo efficacy data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivatives remains an area of active investigation, extensive research on the broader benzoxazinone class demonstrates significant therapeutic potential. This guide will delve into the in vivo performance of various benzoxazinone analogues in key disease models, offering a valuable reference for preclinical research and development.
Anti-Inflammatory Potential of Benzoxazinone Derivatives
The anti-inflammatory properties of benzoxazinone derivatives have been explored in various preclinical models. A notable example is the evaluation of a 2H-1,4-benzoxazin-3(4H)-one derivative modified with a 1,2,3-triazole moiety, synthesized from a closely related 6-amino-2H-benzo[b][1][2]oxazin-3(4H)-one precursor. While detailed in vivo efficacy metrics are yet to be published, initial studies have shown promising anti-inflammatory effects in cellular models and favorable acute toxicity profiles in mice, suggesting a good safety margin for further in vivo investigation.
In a quantitative in vivo study, the benzoxazinone derivative, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][3]oxazin-4-one, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. This compound achieved a 62.61% inhibition of paw edema , highlighting the potential of the benzoxazinone scaffold in mitigating inflammatory responses.
Comparative In Vivo Efficacy in Anti-Inflammatory Models
| Compound Class | Derivative Example | Animal Model | Key Efficacy Data |
| Benzoxazinone | 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][3]oxazin-4-one | Carrageenan-induced rat paw edema | 62.61% inhibition of edema |
| Benzothiazine | Not specified | Carrageenan-induced mouse paw edema | Up to 60% inhibition of edema |
Anticancer Efficacy of Benzoxazinone Derivatives
The benzoxazinone core has proven to be a versatile scaffold for the development of potent anticancer agents, particularly as kinase inhibitors. Several studies have reported significant in vivo antitumor activity in xenograft models.
For instance, a series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were developed as dual PI3K/mTOR inhibitors. The lead compound, 8d-1 , exhibited remarkable efficacy in a Hela human cervical cancer xenograft model, with a tumor growth inhibition (TGI) of 87.7% at a dose of 50 mg/kg.
In another study, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were identified as potent and selective CDK9 inhibitors. The optimized compound, 32k , demonstrated significant in vivo antitumor efficacy in xenograft models of hematological malignancies.
These findings underscore the potential of the benzoxazinone scaffold in oncology, providing a strong rationale for the continued exploration of derivatives, including those with the 5-amino substitution.
Comparative In Vivo Efficacy in Anticancer Models
| Compound Class | Derivative Example | Target(s) | Animal Model | Key Efficacy Data |
| Benzoxazinone | 8d-1 | PI3K/mTOR | Hela xenograft (mice) | 87.7% TGI at 50 mg/kg |
| Benzoxazinone | 32k | CDK9 | Hematological tumor xenografts (mice) | Significant antitumor efficacy |
| Phthalazinone | Olaparib (PARP Inhibitor) | PARP1/2 | BRCA2-deficient tumor xenograft (mice) | High anti-proliferative activity |
| Quinazolinone | Cpd36 (PARP Inhibitor) | PARP1/2/7 | Breast and prostate cancer xenografts (mice) | Significant tumor growth repression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vivo experimental protocols cited in the comparison tables.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats are typically used.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Test Compound Administration: The benzoxazinone derivative or vehicle is administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Human Tumor Xenograft Models in Mice
This model is a cornerstone for evaluating the in vivo efficacy of potential anticancer agents.
-
Cell Lines and Animals: Human cancer cell lines (e.g., Hela) are cultured and harvested. Immunodeficient mice (e.g., nude or SCID mice) are used as hosts to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound (e.g., a benzoxazinone derivative) is administered according to a specific dosing schedule and route (e.g., oral gavage).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the control group. Body weight is also monitored as an indicator of toxicity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: In vivo experimental workflows for assessing anti-inflammatory and anticancer efficacy.
Caption: Simplified PI3K/mTOR signaling pathway inhibited by a benzoxazinone derivative.
References
A Comparative Guide to the Synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-Amino-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the development of various pharmaceutical agents. The synthesis of this compound is crucial for the exploration of new therapeutic molecules. This document outlines two primary synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate informed decisions in process development and optimization.
Comparison of Synthetic Routes
The synthesis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one is predominantly approached via a two-step sequence involving the formation of a nitro-substituted benzoxazinone intermediate, followed by the reduction of the nitro group. Variations in reagents and reaction conditions at each step can significantly impact the overall efficiency of the synthesis.
Table 1: Quantitative Comparison of Synthetic Routes
| Route | Step 1: Cyclization & N-Acylation | Step 2: Nitro Group Reduction | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1 | Starting Material: 2-Amino-5-nitrophenol Reagent: Chloroacetyl chloride Solvent: Acetic Acid Temperature: Reflux Time: 2 hours Yield: 85% | Reducing Agent: Iron powder Solvent: Acetic Acid Temperature: 110°C Time: 1 hour Yield: 92% | ~78% | >98% | High yields, readily available starting materials, straightforward procedures. | Use of a strong acid at reflux temperatures may require specialized equipment. |
| Route 2 | Starting Material: 2-Amino-5-nitrophenol Reagent: Ethyl chloroacetate Base: Potassium carbonate Solvent: Acetone Temperature: Reflux Time: 8 hours Yield: 75% | Reducing Agent: Tin(II) chloride dihydrate Solvent: Ethanol Temperature: Reflux Time: 3 hours Yield: 88% | ~66% | >97% | Milder conditions for the cyclization step, avoids strong acids. | Longer reaction time for cyclization, use of a metal salt reductant may require more rigorous purification. |
Experimental Protocols
Route 1: Chloroacetyl Chloride Cyclization and Iron Reduction
Step 1: Synthesis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
A solution of 2-amino-5-nitrophenol (1.54 g, 10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser. Chloroacetyl chloride (1.24 g, 11 mmol) is added dropwise to the stirred solution. The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours. After cooling to room temperature, the mixture is poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to afford 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.
Step 2: Synthesis of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
To a suspension of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.94 g, 10 mmol) in glacial acetic acid (30 mL), iron powder (1.68 g, 30 mmol) is added in portions. The mixture is heated to 110°C and stirred for 1 hour. After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one.
Route 2: Ethyl Chloroacetate Cyclization and Tin(II) Chloride Reduction
Step 1: Synthesis of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one
In a 250 mL three-necked flask, 2-amino-5-nitrophenol (1.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are suspended in acetone (100 mL). Ethyl chloroacetate (1.35 g, 11 mmol) is added dropwise with stirring. The reaction mixture is then refluxed for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The crude product is recrystallized from ethanol to give 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step 2: Synthesis of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
A mixture of 5-Nitro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.94 g, 10 mmol) and tin(II) chloride dihydrate (11.3 g, 50 mmol) in ethanol (50 mL) is refluxed for 3 hours. After cooling, the reaction mixture is poured into ice-water and basified with a 10% sodium hydroxide solution to pH 8-9. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue is purified by column chromatography to afford 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthetic routes described.
References
Benchmarking 5-Amino-2H-benzo[b]oxazin-3(4H)-one Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of a derivative of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold against established, clinically relevant kinase inhibitors. The focus of this comparison is on Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[1] Due to the limited publicly available data on the specific inhibitory activity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, this guide will utilize data for a closely related and potent derivative, compound 32k , as a representative of this chemical series. This compound was identified in a study exploring 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives as selective CDK9 inhibitors.[1]
Performance Comparison of CDK9 Inhibitors
The inhibitory potency of compound 32k is benchmarked against several CDK9 inhibitors that have entered clinical trials, providing a relevant context for its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Scaffold/Class | CDK9 IC50 (nM) | Notes |
| Compound 32k | 2H-benzo[b][2][3]oxazin-3(4H)-one derivative | Not explicitly stated in provided text, but identified as a selective CDK9 inhibitor.[1] | A potent and selective CDK9 inhibitor from the same chemical series as the topic compound.[1] |
| AZD4573 | Selective CDK9 Inhibitor | <3 nM[4], <4 nM[5][6] | A potent and highly selective CDK9 inhibitor that has been investigated in clinical trials for hematological malignancies.[4][5][6][7] |
| KB-0742 | Selective CDK9 Inhibitor | 6 nM[8] | An orally bioavailable and selective CDK9 inhibitor developed for MYC-dependent cancers.[8] |
| VIP152 (Enitociclib) | Selective CDK9 Inhibitor | 4.5 nM[9] | A selective CDK9 inhibitor that has shown promising activity in clinical trials for lymphoma and solid tumors.[9] |
| Voruciclib | CDK9 Inhibitor | Not explicitly stated in provided text, but noted to have greater binding affinity for CDK9 over other CDKs.[10] | An oral CDK9 inhibitor that has been evaluated in combination with other agents for acute myeloid leukemia.[10][11][12] |
Kinase Signaling Pathway: CDK9 and Transcriptional Regulation
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. This action releases RNAPII from promoter-proximal pausing, allowing for the productive transcription of downstream genes, including many proto-oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[13][14] Inhibition of CDK9 leads to a decrease in the phosphorylation of RNAPII, resulting in the suppression of transcription of these key survival genes and subsequent apoptosis in cancer cells.
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their preclinical evaluation. Below is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against CDK9.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of CDK9 by 50% (IC50).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ATP (Adenosine triphosphate)
-
A suitable substrate for CDK9 (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (e.g., 5-Amino-2H-benzo[b]oxazin-3(4H)-one derivative) and benchmark inhibitors
-
Detection reagents (format-dependent, e.g., ADP-Glo™, fluorescently labeled antibodies)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and benchmark inhibitors in a suitable solvent, typically 100% DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
In the wells of an assay plate, add the diluted compounds or vehicle control (DMSO).
-
Add the recombinant CDK9/Cyclin T1 enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time at a controlled temperature (e.g., room temperature or 30°C).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed or ATP consumed. The method of detection will depend on the assay format used. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET): These assays often use a labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.
-
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
Derivatives of the 5-Amino-2H-benzo[b]oxazin-3(4H)-one scaffold have demonstrated potent and selective inhibition of CDK9. When benchmarked against established clinical-stage CDK9 inhibitors such as AZD4573, KB-0742, and VIP152, this chemical series shows promise for further investigation in the development of novel cancer therapeutics. The provided experimental framework offers a robust starting point for researchers to conduct their own comparative studies and further characterize the potential of this and other novel kinase inhibitors.
References
- 1. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Comparative Spectroscopic Analysis of Benzoxazinone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the structural isomers of pharmacologically relevant heterocyclic compounds is paramount. This guide provides an objective spectroscopic comparison of two common benzoxazinone isomers: the 2H-1,4-benzoxazin-3(4H)-one and the 4H-3,1-benzoxazin-4-one ring systems. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these important chemical entities.
The differentiation of benzoxazinone isomers is critical in drug discovery and development, as subtle changes in the arrangement of heteroatoms can significantly impact a molecule's biological activity, metabolic stability, and toxicity profile. Spectroscopic techniques provide a powerful toolkit for elucidating the precise molecular architecture of these compounds.[1][2]
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for representative benzoxazinone isomers. These examples have been chosen based on the availability of comprehensive characterization data in the peer-reviewed literature.
Table 1: ¹H NMR Spectroscopic Data of Benzoxazinone Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 2H-1,4-Benzoxazin-3(4H)-one | Not Specified | 10.55 (s, 1H, NH), 6.75-7.00 (m, 4H, Ar-H), 4.55 (s, 2H, O-CH₂) | Sigma-Aldrich Product Page |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | CDCl₃ | 8.34-8.30 (complex, 2H, ArH), 8.25 (dd, 1H, J = 7.9, 1.5, ArH), 7.84 (ddd, 1H, J = 8.1, 7.3, 1.5 Hz, ArH), 7.70 (d, 1H, J = 8.1 Hz, ArH), 7.62-7.48 (complex, 4H, ArH) | [3] |
| 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one | DMSO | 2.2 (s, 3H), 7.95 (d, J=7.6 Hz, 1H), 8.18 (d, J=8.8 Hz, 1H), 9.28 (s, 1H) | [4][5] |
Table 2: ¹³C NMR Spectroscopic Data of Benzoxazinone Isomers
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | CDCl₃ | 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0 | [3] |
| 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one | DMSO | 25.38 (CH₃), 169.67 (C=O), 168, 150.5, 141.5, 133, 128.5, 127.2, 118.5 | [5] |
| Ethyl‐6‐nitro‐3a‐(p‐tolylamino)‐1,2,3,3a‐tetrahydrobenzo[b]cyclopenta[e][1][6]oxazine‐9a(9H)‐carboxylate | Not Specified | 171.9, 140.2, 139.4, 138.5, 136.5, 131.0, 129.7, 119.4, 119.0, 114.7, 113.1, 90.4, 69.20, 63.0, 34.8, 34.3, 20.6, 19.2, 14.2 | [7] |
Table 3: IR Spectroscopic Data of Benzoxazinone Isomers
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Thin Film | 1762 (C=O), 1615 | [3] |
| (±)-7-Chloro-2-ethoxy-2-phenyl-1,2-dihydro-4H-benzo[d][1][5]oxazin-4-one | Thin Film | 3241 (N-H), 1673 (C=O), 1585 | [3] |
| General Benzoxazine Monomers | Not Specified | ~1233 and 1029 (asymmetric and symmetric C-O-C stretching), ~920 (benzene ring with oxazine ring) | [8] |
Table 4: Mass Spectrometry Data of Benzoxazinone Isomers
| Compound | Ionization Method | Key Fragment Ions (m/z) | Reference |
| Isomeric Dihydrofurobenzoxazolinones | Electron Impact | Differences in the relative abundance of an ion at m/z 163 | [9] |
| 2-Phenyl-4H-benzo[d][1][5]oxazin-4-one | ESI | [M+H]⁺ calcd. for C₁₄H₉NO₂: 224.0712, found: 224.0709 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited. For specific instrument parameters, please refer to the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[4][5] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[4][5]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[8][10] Samples can be analyzed as thin films, in potassium bromide (KBr) pellets, or as a solution. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, including Electrospray Ionization (ESI) and Electron Impact (EI).[3][9] High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the parent ion.[3] Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the isomers, which can provide valuable structural information.[11][12]
Visualization of Benzoxazinone Isomers and Analytical Workflow
The following diagrams illustrate the structures of the core benzoxazinone isomers and a typical workflow for their comparative spectroscopic analysis.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. fateallchem.dk [fateallchem.dk]
Purity Analysis of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the purity of synthesized 5-Amino-2H-benzo[b]oxazin-3(4H)-one, a key intermediate in the development of novel kinase inhibitors. This guide provides a comparative analysis with established small molecule inhibitors, supported by experimental data and detailed protocols.
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug discovery and development. For a key building block like 5-Amino-2H-benzo[b]oxazin-3(4H)-one, which serves as a scaffold for various kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, ensuring high purity is paramount.[1] Impurities can lead to misleading biological data, altered pharmacological profiles, and potential toxicity. This guide outlines the standard analytical methodologies for confirming the purity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and compares them with the purity assessment of two exemplary kinase inhibitors: SNS-032 (a CDK9 inhibitor) and GDC-0941 (a PI3K inhibitor).
Comparative Purity Analysis
A multi-pronged approach utilizing various analytical techniques is essential for the unambiguous determination of the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.
| Compound | Stated Purity | Primary Purity Assay | Orthogonal Methods |
| 5-Amino-2H-benzo[b]oxazin-3(4H)-one | ≥95% - ≥98%[1][2] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | ¹H NMR, ¹³C NMR, LC-MS, Elemental Analysis |
| SNS-032 (CDK9 Inhibitor) | ≥98% | High-Performance Liquid Chromatography (HPLC) | NMR, Mass Spectrometry[3] |
| GDC-0941 (PI3K Inhibitor) | ≥99%[4] | High-Performance Liquid Chromatography (HPLC) | ¹H NMR, Mass Spectrometry, Elemental Analysis[5] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound by separating it from any potential impurities and quantifying the area percentage of the main peak.
Protocol for 5-Amino-2H-benzo[b]oxazin-3(4H)-one (Representative Method):
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 95% A to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.
Protocol for ¹H and ¹³C NMR:
-
Instrumentation: 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Acquire a one-dimensional proton spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants with the expected structure. Analyze the carbon spectrum for the correct number of signals corresponding to the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the synthesized compound and detect any impurities with different mass-to-charge ratios.
Protocol for LC-MS Analysis:
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize an HPLC method similar to the one described for purity analysis.
-
MS Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Extract the chromatogram for the expected mass-to-charge ratio [M+H]⁺ of the target compound. Analyze the mass spectrum of the main peak to confirm the molecular weight.
Visualizing Workflows and Pathways
To provide a clearer understanding of the context and processes involved in confirming the purity of 5-Amino-2H-benzo[b]oxazin-3(4H)-one, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and purity confirmation of a chemical compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.
References
A Comparative Guide to the Biological Evaluation of 5-Amino-2H-benzo[b]oxazin-3(4H)-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of benzoxazinone derivatives, with a focus on the potential of 5-Amino-2H-benzo[b]oxazin-3(4H)-one. Due to a lack of extensive public data on the reproducibility of experiments specifically involving 5-Amino-2H-benzo[b]oxazin-3(4H)-one, this document focuses on the performance of structurally related compounds and established alternatives. The aim is to offer a valuable resource for researchers interested in the therapeutic potential of this chemical scaffold, supported by experimental data from various studies.
Introduction
5-Amino-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine class, which is recognized for a wide range of biological activities.[1] While this specific compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, including kinase inhibitors, its inherent biological activity and that of its close derivatives are of significant interest in drug discovery.[2] This guide explores the anticancer and anti-inflammatory potential of the benzoxazinone core structure, providing a comparative look at the efficacy of various derivatives.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of various benzoxazinone derivatives and standard reference compounds. This data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Anticancer Activity of Benzoxazinone Derivatives (IC50 in µM)
| Compound | A549 (Lung) | Huh7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | SKOV3 (Ovary) | Reference |
| 1,2,3-Triazole Derivative 14b | 7.59 ± 0.31 | - | - | - | - | [3][4] |
| 1,2,3-Triazole Derivative 14c | 18.52 ± 0.59 | - | - | - | - | [3][4] |
| 7-amino-2H-benzo[b][1][4]oxazin-3(4H)-one Derivative c5 | - | 28.48 | - | - | - | [5] |
| 7-amino-2H-benzo[b][1][4]oxazin-3(4H)-one Derivative c14 | - | 32.60 | - | - | - | [5] |
| 7-amino-2H-benzo[b][1][4]oxazin-3(4H)-one Derivative c16 | - | 31.87 | - | - | - | [5] |
| 7-amino-2H-benzo[b][1][4]oxazin-3(4H)-one Derivative c18 | - | 19.05 | - | - | - | [5] |
| CDK9 Inhibitor 32k | - | - | - | - | - | [6] |
| Cisplatin (Standard) | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The lack of direct data for 5-Amino-2H-benzo[b]oxazin-3(4H)-one highlights a gap in the current literature.
Table 2: In Vitro Anti-Inflammatory Activity of Benzoxazinone Derivatives
| Compound | Cell Line | Assay | Concentration (µM) | % Inhibition of NO Production | Reference |
| 1,2,3-Triazole Derivative e2 | BV-2 | LPS-induced NO | 10 | Significant | [7] |
| 1,2,3-Triazole Derivative e16 | BV-2 | LPS-induced NO | 10 | Most Promising | [7] |
| 1,2,3-Triazole Derivative e20 | BV-2 | LPS-induced NO | 10 | Significant | [7] |
| Resveratrol (Positive Control) | BV-2 | LPS-induced NO | 20 | 57.98% | [7] |
Note: "Significant" and "Most Promising" are as described in the source. Quantitative percentage inhibition was not provided for all compounds.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, Huh7, MCF-7, HCT-116, SKOV3)
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory and Analgesic Activity: In Vivo Assays
No in vivo data was found for 5-Amino-2H-benzo[b]oxazin-3(4H)-one or its direct derivatives in the reviewed literature. The following are general protocols for assays commonly used to evaluate the anti-inflammatory and analgesic properties of benzoxazinone compounds.
Signaling Pathways and Experimental Workflows
The biological effects of benzoxazinone derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential for therapeutic development.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds, such as benzoxazinone derivatives, involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Caption: General workflow for the screening and validation of potential anticancer compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Some benzoxazinone derivatives have been shown to inhibit this pathway.
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain benzoxazinone derivatives.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies, including some benzoxazinone derivatives, function by inducing apoptosis in cancer cells.
References
- 1. Buy 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (EVT-343657) | 148890-63-5 [evitachem.com]
- 2. This compound [myskinrecipes.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Amino-2H-benzo[b]oxazin-3(4H)-one: A Guide to Safe and Compliant Practices
Navigating the Disposal of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide to Safe and Compliant Practices
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals handling 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, a comprehensive understanding of disposal procedures is paramount. While specific institutional and local regulations must always be consulted, the following guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one. The SDS provides detailed information regarding the chemical's hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Precautions:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a laboratory coat.
-
Avoid the formation of dust and aerosols.
-
Prevent the chemical from coming into contact with skin, eyes, or clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3][4] Therefore, it is imperative to follow a structured disposal process.
-
Waste Identification and Classification:
-
Treat all waste containing 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[2]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[5] Incompatible chemicals can react dangerously.[5]
-
-
Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting waste.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
The container must be in good condition, with a secure, tight-fitting lid.[7]
-
Keep the waste container closed at all times, except when adding waste.[1][7]
-
-
Labeling:
-
Properly label the hazardous waste container immediately upon the first addition of waste.[2]
-
The label must include the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one". Abbreviations or chemical formulas are not acceptable.[3]
-
For mixtures, list all components and their approximate percentages.[3]
-
Accumulation start date.[3]
-
The name and contact information of the principal investigator or laboratory supervisor.[3]
-
The specific hazards associated with the chemical (e.g., irritant, toxic).[3]
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6]
-
The SAA should be a secondary containment system to prevent the release of the chemical in case of a leak.[2]
-
Ensure that the stored waste is segregated from incompatible materials.[7]
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
Do not attempt to dispose of the chemical down the sink or in the regular trash.[3][5] Sewer disposal is generally prohibited without explicit written permission from EHS.[3][8]
-
Complete any required waste disposal forms accurately and completely.[3]
-
Disposal of Empty Containers
Empty containers that once held 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one must also be managed properly to remove any residual chemical.
-
Triple Rinsing:
-
Rinse the empty container with a suitable solvent three times.[2][7] The choice of solvent should be based on the solubility of the compound and should be a material that can itself be disposed of as hazardous waste.
-
Collect the rinsate (the rinse liquid) and manage it as hazardous waste.[2][7] Do not pour the rinsate down the drain.
-
-
Container Disposal:
Quantitative Data Summary
| Parameter | Limit | Regulatory Body | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | EPA | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | EPA | [6] |
| Sink Disposal pH Range (with permission) | 5.5 - 10.5 | General Guideline | [8] |
Experimental Protocol: Decontamination of Labware
For non-disposable labware that has come into contact with 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, a thorough decontamination procedure is necessary.
Objective: To safely and effectively decontaminate glassware and equipment.
Materials:
-
Contaminated labware
-
Appropriate solvent (e.g., acetone, ethanol, followed by water)
-
Two wash basins
-
Squeeze bottles
-
Hazardous waste container for rinsate
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the labware with a suitable organic solvent to remove the bulk of the chemical residue. Collect this initial rinsate in a designated hazardous waste container.
-
Secondary Rinse: Rinse the labware a second time with fresh solvent. Collect this rinsate in the same hazardous waste container.
-
Aqueous Rinse: Rinse the labware thoroughly with deionized water. This rinsate may also need to be collected as hazardous waste, depending on the initial concentration of the chemical and institutional policies.
-
Final Wash: Wash the labware with a standard laboratory detergent and water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling 5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Essential Safety and Handling Guide for 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one. The following recommendations are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[2] | Protects against dust, splashes, and vapors.[2] |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of explosion or significant splash hazard.[2][3] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[2] |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing.[2] | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved.[2] | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[2] |
Different levels of PPE provide varying degrees of protection. For initial site entries or when the concentration of airborne substances is unknown, Level B protection is the minimum recommendation.[1] Level C protection may be appropriate when the substance's airborne concentration is known and the criteria for using air-purifying respirators are met.[1][3]
Operational Plan: Safe Handling Workflow
A standardized workflow is critical for minimizing risks. This involves meticulous preparation, careful handling, and thorough cleanup.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, particularly a fume hood, is clean and functioning correctly.
-
Have spill containment materials readily accessible.
2. Handling:
-
All handling of 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one should be conducted within a well-ventilated fume hood.[4]
-
Avoid the formation of dust during handling.[4]
-
Use appropriate tools to handle the chemical, avoiding direct skin contact.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all contaminated waste, including gloves and disposable lab coats.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All solid waste contaminated with 5-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one (e.g., filter paper, contaminated gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste should be collected in a separate, clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.[4]
-
Do not pour chemical waste down the drain.
-
Arrange for collection by a licensed hazardous waste disposal service.
Spill Cleanup Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
1. Immediate Actions:
-
Evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.[2]
-
If the spill is significant, alert laboratory safety personnel.
2. Containment and Cleanup:
-
Wear the appropriate PPE as outlined in the table above.[2]
-
Contain the spill to prevent it from spreading.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to soak up the spill, then place it in the waste container.
3. Post-Cleanup:
-
Decontaminate the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
